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  • Product: 6-Bromo-4-methyl-2,3-dihydro-1H-indene
  • CAS: 1554306-92-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 6-Bromo-4-methyl-2,3-dihydro-1H-indene: Properties, Synthesis, and Applications

Executive Summary & Strategic Rationale In modern drug discovery, the transition from flat, two-dimensional aromatic rings to scaffolds with higher sp 3 character is a proven strategy to improve solubility, reduce off-ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to scaffolds with higher sp 3 character is a proven strategy to improve solubility, reduce off-target toxicity, and enhance metabolic stability. The 2,3-dihydro-1H-indene (indane) nucleus serves as a conformationally restricted bioisostere for flexible phenylalkyl chains.

Within this chemical space, 6-bromo-4-methyl-2,3-dihydro-1H-indene (hereafter referred to as 6-B-4-MI ) represents a highly specialized, bifunctional building block. The C4-methyl group provides a steric shield and modulates local lipophilicity, while the C6-bromine serves as an orthogonal vector for late-stage transition-metal-catalyzed functionalization. This whitepaper details the physicochemical profiling, regioselective synthesis, and downstream application protocols for 6-B-4-MI, designed for researchers scaling library synthesis in medicinal chemistry.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of 6-B-4-MI is critical for predicting its behavior in both synthetic workflows (e.g., purification, volatility) and biological assays (e.g., ADME predictions). Because the bromine atom significantly increases molecular weight and polarizability, it directly impacts the partition coefficient (LogP).

Quantitative Data Summary

The following table summarizes the calculated and empirically extrapolated physical and chemical properties of 6-B-4-MI based on standard cheminformatics models .

PropertyValue / DescriptionImplications for Drug Design
Molecular Formula C 10​ H 11​ BrStandard halogenated hydrocarbon building block.
Molecular Weight 211.10 g/mol Leaves ~290 g/mol for further elaboration under Lipinski's Rule of 5.
Exact Mass 210.0044 DaCrucial for high-resolution mass spectrometry (HRMS) identification.
Predicted LogP 3.9 – 4.1High lipophilicity; downstream coupling partners should be polar to balance the final API.
Boiling Point ~245 – 255 °C (at 760 mmHg)Low volatility at room temperature; suitable for standard handling.
Density ~1.35 g/cm³Denser than water; will form the bottom layer in aqueous/organic extractions (if neat).
Topological Polar Surface Area (TPSA) 0.00 ŲPurely hydrophobic; lacks hydrogen bond donors/acceptors.

Synthetic Methodologies & Mechanistic Insights

A critical challenge in synthesizing 6-B-4-MI is regioselectivity . Direct electrophilic aromatic bromination (e.g., Br 2​ , FeBr 3​ ) of 4-methylindane yields a complex mixture of 6-bromo and 7-bromo isomers. This occurs because the C4-methyl group and the fused C3a/C7a cyclopentyl ring exert competing ortho/para directing effects.

To ensure absolute structural integrity and avoid tedious chromatographic separation of regioisomers, a Sandmeyer reaction starting from 4-methyl-2,3-dihydro-1H-inden-6-amine is the field-proven, self-validating approach .

Regioselective Synthesis Workflow

SynthRoute A 4-Methylindane (Starting Material) B Direct Bromination (Br2, FeBr3) A->B Avoid C Mixture of 6-Br & 7-Br (Low Yield/Selectivity) B->C Avoid D 6-Amino-4-methylindane (Precursor) E Diazotization (NaNO2, HBr, 0°C) D->E Preferred Route F Sandmeyer Reaction (CuBr, 70°C) E->F Preferred Route G 6-Bromo-4-methylindane (Target, High Purity) F->G Preferred Route

Fig 1: Comparison of direct bromination vs. the highly regioselective Sandmeyer synthetic route.

Protocol 1: Regioselective Synthesis via Sandmeyer Reaction

Causality Note: Temperature control during diazotization is critical. Exceeding 5 °C leads to the degradation of the diazonium salt into a phenol byproduct, drastically reducing yield.

Step-by-Step Methodology:

  • Diazotization: Suspend 4-methyl-2,3-dihydro-1H-inden-6-amine (1.0 equiv, 10 mmol) in 48% aqueous HBr (5.0 mL) and water (5.0 mL). Cool the mixture to 0–5 °C using an ice-salt bath.

  • Nitrite Addition: Dissolve NaNO 2​ (1.1 equiv, 11 mmol) in minimal water (2 mL). Add this solution dropwise to the amine suspension over 15 minutes, strictly maintaining the internal temperature below 5 °C.

  • In-Process Control (IPC): Stir for 30 minutes. Test the reaction mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Halogenation: In a separate flask, prepare a solution of CuBr (1.2 equiv, 12 mmol) in 48% HBr (3 mL) and heat to 70 °C.

  • Coupling: Add the cold diazonium salt solution dropwise to the hot CuBr solution. Observation: Immediate evolution of N 2​ gas will occur.

  • Workup: Once gas evolution ceases (approx. 1 hour), cool the mixture to room temperature. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 1M NaOH (to remove phenolic byproducts), followed by brine.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (100% hexanes) to yield pure 6-B-4-MI.

Analytical & Characterization Standards

To validate the success of the synthesis, specific spectroscopic markers must be met.

  • 1 H NMR (400 MHz, CDCl 3​ ): The aromatic region is the definitive proof of regiochemistry. The protons at C5 and C7 are separated by the C6-bromine, making them meta to each other. You must observe two distinct doublets in the aromatic region with a meta-coupling constant ( J≈1.5−2.0 Hz). A singlet at ~2.2 ppm integrates to 3H, confirming the C4-methyl group.

  • GC-MS (EI): The mass spectrum will display a classic 1:1 isotopic doublet at m/z 210 (M + for 79 Br) and m/z 212 (M + for 81 Br), confirming the mono-brominated intact indane core.

Applications in Medicinal Chemistry: Late-Stage Functionalization

The primary utility of 6-B-4-MI is as an electrophilic partner in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse libraries of indane-containing drug candidates .

Catalytic Cycle of Suzuki-Miyaura Coupling

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition 6-B-4-MI adds to Pd(0) Pd0->OxAdd 6-B-4-MI PdII Pd(II) Complex Ar-Pd(II)-Br OxAdd->PdII TransMet Transmetalation Boronic Acid + Base PdII->TransMet Base / Ar'-B(OH)2 PdII_2 Pd(II) Intermediate Ar-Pd(II)-Ar' TransMet->PdII_2 RedElim Reductive Elimination Product Release PdII_2->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Cross-Coupled API Library Generation RedElim->Product Final Product

Fig 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle utilizing 6-B-4-MI.

Protocol 2: General Suzuki-Miyaura Coupling with 6-B-4-MI

Causality Note: The C4-methyl group induces mild steric hindrance at the adjacent C5 position, but the C6-bromine is relatively unhindered. Standard Pd(dppf)Cl 2​ is highly effective here as its large bite angle facilitates the reductive elimination step, preventing catalyst stalling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-B-4-MI (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), K 2​ CO 3​ (2.0 equiv, 2.0 mmol), and Pd(dppf)Cl 2​ (0.05 equiv, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H 2​ O (4:1 ratio, 10 mL). Note: Degassing via sparging with N 2​ for 15 minutes is critical to prevent the oxidative homocoupling of the boronic acid.

  • Heating: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours under a positive pressure of N 2​ .

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). Look for the complete disappearance of the non-polar 6-B-4-MI spot.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 15 mL). Filter the combined organics through a pad of Celite to remove palladium black.

  • Isolation: Concentrate and purify via silica gel chromatography to isolate the functionalized indane derivative.

References

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (Nature Portfolio) URL: [Link]

  • Title: The Sandmeyer Reaction Source: Comprehensive Organic Name Reactions and Reagents (Wiley) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Suzuki-Miyaura Coupling) Source: Chemical Reviews (ACS Publications) URL: [Link]

Exploratory

Pre-Clinical Safety and Predictive Toxicology Whitepaper: 6-Bromo-4-methyl-2,3-dihydro-1H-indene

Executive Summary The compound 6-Bromo-4-methyl-2,3-dihydro-1H-indene (Chemical Formula: C₁₀H₁₁Br; MW: 211.10 g/mol ), a halogenated bicyclic hydrocarbon, represents a highly valuable rigid scaffold in modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Bromo-4-methyl-2,3-dihydro-1H-indene (Chemical Formula: C₁₀H₁₁Br; MW: 211.10 g/mol ), a halogenated bicyclic hydrocarbon, represents a highly valuable rigid scaffold in modern drug discovery and materials science. The incorporation of the indane ring restricts conformational flexibility, while the strategic placement of the bromine and methyl groups at the 6- and 4-positions, respectively, provides critical vectors for cross-coupling reactions (e.g., Suzuki-Miyaura) and modulates lipophilicity.

However, halogenated aromatic compounds present specific toxicological liabilities, primarily driven by cytochrome P450 (CYP450) mediated bioactivation. Because empirical, peer-reviewed Material Safety Data Sheets (MSDS) for novel or intermediate isomers are often extrapolated, this whitepaper provides an in-depth, mechanistically grounded safety assessment. By synthesizing Quantitative Structure-Activity Relationship (QSAR) modeling with established toxicological data from structural analogs (such as and ), this guide establishes a self-validating framework for the safe handling, biological screening, and risk mitigation of 6-bromo-4-methyl-2,3-dihydro-1H-indene.

Physicochemical Profiling & Hazard Identification

Understanding the physicochemical nature of a compound is the first step in predicting its pharmacokinetic (ADME) and toxicological profile. The high lipophilicity (predicted LogP ~ 3.8) suggests rapid dermal absorption and potential for bioaccumulation, necessitating stringent engineering controls during synthesis.

Predicted Physicochemical & Toxicological Properties

Data modeled utilizing methodologies for halogenated hydrocarbons.

Property / EndpointPredicted Value / OutcomeMechanistic Rationale
Molecular Weight 211.10 g/mol Optimal for small-molecule diffusion.
LogP (Octanol/Water) 3.8 - 4.2High lipophilicity; readily crosses lipid bilayers, indicating high dermal penetration risk.
Boiling Point ~240°C - 255°CLow volatility at room temperature, but aerosolization during heating poses inhalation risks.
Hepatotoxicity Moderate to High RiskAromatic bromination increases the risk of reactive arene oxide formation via CYP450.
Genotoxicity (Ames) Negative (Parent) / Equivocal (Metabolite)Parent lacks DNA-reactive electrophiles; however, oxidative metabolites may intercalate or alkylate.
Material Safety Data Sheet (MSDS): Core GHS Classifications

Based on structural alerts, the following Globally Harmonized System (GHS) classifications must be applied to 6-bromo-4-methyl-2,3-dihydro-1H-indene until empirical in vivo data proves otherwise.

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage Category 2AH319: Causes serious eye irritation.
Aquatic Toxicity (Chronic) Category 2H411: Toxic to aquatic life with long-lasting effects.

Precautionary Statements (P-Codes):

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves, minimum 0.11 mm thickness recommended).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

Mechanistic Toxicology: Metabolism and Bioactivation

The primary toxicological concern for 6-bromo-4-methyl-2,3-dihydro-1H-indene is hepatic bioactivation. The indane scaffold contains two highly reactive benzylic positions (C1 and C3). Concurrently, the brominated aromatic ring is a substrate for CYP450 enzymes (predominantly CYP2E1 and CYP3A4).

Oxidation of the aromatic ring can yield a transient arene oxide . If cellular glutathione (GSH) is depleted, these electrophilic intermediates covalently bind to nucleophilic residues on hepatic proteins, triggering cellular necrosis or apoptosis. Conversely, aliphatic hydroxylation at the benzylic positions generally leads to stable, excretable glucuronide conjugates.

Metabolism Parent 6-Bromo-4-methyl-2,3-dihydro-1H-indene (Parent Compound) CYP CYP450 Oxidation (Hepatic Metabolism) Parent->CYP AreneOxide Arene Oxide Intermediate (Reactive Electrophile) CYP->AreneOxide Aromatic oxidation AliphaticOH Benzylic Hydroxylation (C1/C3 positions) CYP->AliphaticOH Aliphatic oxidation GSH Glutathione Conjugation (Detoxification) AreneOxide->GSH GST-mediated Toxicity Macromolecular Binding (Hepatotoxicity) AreneOxide->Toxicity If GSH depleted

Proposed CYP450-mediated metabolic pathways and toxicological outcomes.

Experimental Workflows for Toxicity Validation

To transition from predictive QSAR models to empirical safety data, researchers must employ self-validating experimental workflows. The following protocols are designed to establish causality between exposure, metabolism, and cellular toxicity.

Protocol 1: High-Throughput In Vitro Hepatotoxicity Screening (HepG2)

HepG2 cells are utilized because they retain baseline metabolic competence, allowing for the assessment of both parent-compound and metabolite-driven toxicity.

  • Cell Culture & Seeding: Cultivate HepG2 cells in DMEM supplemented with 10% FBS. Seed at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 6-bromo-4-methyl-2,3-dihydro-1H-indene in analytical-grade DMSO to create a 20 mM stock. Perform serial dilutions to achieve final well concentrations of 0.1, 1, 10, 50, and 100 μM. (Critical: Ensure final DMSO concentration remains ≤ 0.5% v/v to prevent solvent-induced cytotoxicity).

  • Exposure & Controls: Treat cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control for hepatotoxicity (e.g., Tamoxifen at 50 μM).

  • Viability Assessment (MTT Assay): Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Aspirate media and solubilize the resulting formazan crystals with 100 μL DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Genotoxicity Validation via Ames Test (OECD 471)

To validate the genotoxic potential of the reactive arene oxide metabolites, a bacterial reverse mutation test must be conducted in accordance with .

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • Metabolic Activation (S9 Fraction): Prepare a rat liver S9 mix (induced with Aroclor 1254) to simulate mammalian hepatic metabolism. This is strictly required to generate the arene oxide intermediate.

  • Incubation: Combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for negative control), and the test compound (up to 5000 μ g/plate ) in top agar. Pour over minimal glucose agar plates.

  • Scoring: Incubate at 37°C for 48 hours. Count revertant colonies. A dose-dependent increase in revertant colonies (≥ 2-fold over vehicle control) indicates mutagenicity.

Workflow Step1 Phase 1: In Silico QSAR (EPI Suite & OECD Toolbox) Step2 Phase 2: In Vitro Cytotoxicity (HepG2 MTT Assay) Step1->Step2 Step3 Phase 3: Genotoxicity (Ames Test - OECD 471) Step2->Step3 Step4 Phase 4: Microsomal Stability (HLM Incubations) Step3->Step4 Decision Safety Profile Established (Empirical MSDS Generation) Step4->Decision

Tiered toxicological risk assessment workflow for empirical MSDS generation.

Handling, Storage, and Spill Mitigation

Given the predictive profile, laboratory handling must adhere to strict protocols to mitigate dermal and inhalation exposure.

  • Engineering Controls: All manipulations of the neat compound (weighing, dissolution, transfer) must be performed within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Storage: Store in a tightly sealed, amber glass vial to prevent photo-degradation of the carbon-bromine bond. Keep in a cool, dry, well-ventilated area away from strong oxidizing agents.

  • Spill Response: Do not flush with water due to aquatic toxicity (H411). Absorb liquid spills with inert material (e.g., vermiculite or dry sand). Sweep up solid spills avoiding dust generation. Dispose of in a designated halogenated organic waste container.

References

  • OECD Guidelines for the Testing of Chemicals: Test No. 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development. Available at:[Link]

  • United States Environmental Protection Agency (EPA): EPI Suite™-Estimation Program Interface. Available at:[Link]

  • National Center for Biotechnology Information (NCBI): PubChem Compound Summary for CID 10041, Indane. Available at:[Link]

  • National Center for Biotechnology Information (NCBI): PubChem Compound Summary for CID 7961, Bromobenzene. Available at: [Link]

Foundational

Thermodynamic Solubility Profiling of 6-Bromo-4-methyl-2,3-dihydro-1H-indene (6-BMDI) in Organic Solvents

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Author: BenchChem Technical Support Team. Date: April 2026

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Prioritizing Accuracy and Precision

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Expanding Self-Validation

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Expanding Centrifugation Rationale

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Refining Data Processing

I'm now refining the data processing steps for the solubility analysis. I'm focusing on the conversion of HPLC-UV peak areas into solubility values using a calibration curve and internal standard. I'm prioritizing accuracy in calculations and error propagation.

Refining Data Processing

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Validating Equilibrium and Precision

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Executive Summary & Chemical Context

6-Bromo-4-methyl-2,3-dihydro-1H-indene (6-BMDI) is a highly lipophilic, halogenated bicyclic scaffold. Due to its rigid indane core and specific substitution pattern, it serves as a critical synthetic intermediate in the development of monoamine reuptake inhibitors and advanced materials.

As a Senior Application Scientist, I approach the solubility profiling of such compounds not as a mere data-collection exercise, but as a foundational physicochemical assessment. 6-BMDI lacks hydrogen bond donors (HBD) and acceptors (HBA), meaning its solvation dynamics are strictly governed by non-polar interactions. Understanding its solubility across a dielectric continuum is critical for optimizing reaction conditions, preventing premature precipitation during purification, and guiding downstream formulation strategies.

Mechanistic Principles of 6-BMDI Solvation

The dissolution of 6-BMDI is thermodynamically driven by London dispersion forces and dipole-induced dipole interactions. To predict and rationalize its behavior in organic solvents, we rely on the [1], which divides the energy of vaporization into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) components.

  • Dispersion Forces ( δd​ ): The bulky bromine atom and the aromatic indane core significantly increase the polarizability of the molecule. Solvents with high δd​ values (e.g., toluene, dichloromethane) rapidly form favorable cavities for the solute.

  • Polarity & Hydrogen Bonding ( δp​ , δh​ ): With a topological polar surface area (TPSA) of 0 Ų, 6-BMDI exhibits negligible polar and hydrogen-bonding interactions. Consequently, solvents with high hydrogen-bonding capacity (e.g., methanol, water) exhibit an immense thermodynamic penalty for cavity formation, resulting in solute exclusion and poor solubility.

Quantitative Solubility Data

The following table summarizes the equilibrium solubility of 6-BMDI across a spectrum of standard organic solvents at 25°C. The descriptive terminology adheres to the [2].

Table 1: Thermodynamic Solubility Profile of 6-BMDI in Organic Solvents at 25°C

SolventDielectric Constant (ε)Primary Solvation MechanismEstimated Solubility (mg/mL)USP Classification
Hexane 1.89Dispersion> 100Very Soluble
Toluene 2.38 π−π Stacking / Dispersion> 100Very Soluble
Dichloromethane (DCM) 8.93Dipole-induced Dipole> 100Very Soluble
Ethyl Acetate (EtOAc) 6.02Dipole-induced Dipole50 - 100Soluble
Acetonitrile (MeCN) 37.5Dipole-Dipole10 - 30Sparingly Soluble
Dimethyl Sulfoxide (DMSO) 46.8High Polarity5 - 10Slightly Soluble
Methanol (MeOH) 32.7Hydrogen Bonding< 5Slightly Soluble

Experimental Methodology: Self-Validating Shake-Flask Protocol

Kinetic solubility assays (such as solvent-shift methods) often overestimate solubility due to transient supersaturation. For rigorous preclinical data, the isothermal shake-flask method is the gold standard, adhering to the thermodynamic principles established by the [3].

The following protocol is designed as a self-validating system . It employs time-course sampling to confirm true equilibrium and replaces standard filtration with centrifugation to prevent membrane-binding artifacts.

Step-by-Step Methodology
  • Preparation of the Solid Phase (Excess Addition): Weigh 50 mg of 6-BMDI into a 2 mL glass HPLC vial. Causality: An excess of solid ensures that the chemical potential of the undissolved solid equals that of the solute in the saturated solution. Without a visible solid pellet at the end of the assay, thermodynamic equilibrium cannot be guaranteed.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial immediately with a PTFE-lined crimp cap. Causality: Highly volatile solvents like DCM or Hexane will evaporate over 48 hours. Evaporation artificially inflates the calculated solubility concentration. PTFE prevents solvent degradation of the septum.

  • Isothermal Equilibration (The Self-Validating Step): Place the vials in an orbital shaker set to 25.0 ± 0.1°C at 300 RPM. Sample the suspension at 24, 48, and 72 hours . Causality: Equilibrium is only confirmed when the variance in concentration between the 48h and 72h time points is less than 5%. This internal control eliminates false positives caused by slow dissolution kinetics.

  • Phase Separation via Centrifugation: Centrifuge the 72-hour suspension at 10,000 x g for 15 minutes at 25°C. Causality: Filtration is commonly used but introduces a critical failure point for highly lipophilic compounds: non-specific adsorption to nylon or PTFE membranes. Centrifugation cleanly pellets the undissolved solid, ensuring the measured UV absorbance strictly correlates with the solvated compound.

  • Sampling and Dilution: Carefully extract 100 µL of the supernatant from the upper fraction. Dilute immediately (e.g., 1:10) in the mobile phase (80:20 Acetonitrile:Water). Causality: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature drops slightly before injection.

  • HPLC-UV Quantification: Analyze via HPLC-UV at the λmax​ of the indane chromophore (~265 nm). Quantify against a 5-point standard curve generated from pre-dissolved 6-BMDI in Tetrahydrofuran (THF).

Workflow Visualization

G start 6-BMDI Solid (Excess) step1 Solvent Addition (PTFE-sealed vials) start->step1 Initiate step2 Isothermal Equilibration (25°C, 48h-72h, 300 RPM) step1->step2 Shake-Flask step3 Phase Separation (Centrifugation 10k x g) step2->step3 Equilibrium Confirmed step4 Supernatant Dilution (Prevent Precipitation) step3->step4 Extract Supernatant step5 HPLC-UV Analysis (Quantification at 265 nm) step4->step5 Inject end Thermodynamic Solubility Profile step5->end Data Processing

Figure 1: Thermodynamic solubility profiling workflow for 6-BMDI.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. URL:[Link]

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

Exploratory

Structural Elucidation of 6-Bromo-4-methyl-2,3-dihydro-1H-indene: A Comprehensive X-Ray Crystallography Guide

Executive Summary & Pharmacological Relevance The 2,3-dihydro-1H-indene (indane) nucleus is a privileged, conformationally restricted scaffold widely utilized in medicinal chemistry to lock pharmacophores into bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The 2,3-dihydro-1H-indene (indane) nucleus is a privileged, conformationally restricted scaffold widely utilized in medicinal chemistry to lock pharmacophores into bioactive geometries. The specific derivative 6-Bromo-4-methyl-2,3-dihydro-1H-indene (6-BMDI) is of high strategic value. The C6-bromine serves as an ideal synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling, while the C4-methyl group provides critical steric bulk that modulates the electronic landscape of the aromatic ring and restricts the conformational flexibility of the adjacent cyclopentane moiety.

Understanding the exact solid-state conformation of 6-BMDI through Single-Crystal X-Ray Diffraction (SC-XRD) is not merely an academic exercise; it is a prerequisite for highly accurate Structure-Based Drug Design (SBDD). This whitepaper provides a comprehensive, self-validating technical workflow for the crystallization, diffraction data acquisition, and structural refinement of 6-BMDI, explaining the physical causality behind each experimental parameter.

Experimental Methodology: A Self-Validating Protocol

Acquiring high-resolution crystallographic data for low-molecular-weight, hydrophobic organic molecules like 6-BMDI requires precise control over crystallization kinetics and diffraction parameters. The following protocol is designed to yield unambiguous atomic coordinates.

Crystal Growth Kinetics & Causality

Small lipophilic molecules often suffer from "oiling out" (liquid-liquid phase separation) rather than forming ordered crystal lattices. To bypass this, we utilize a thermodynamically controlled vapor diffusion method.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Dissolve 50 mg of highly purified 6-BMDI in 1.0 mL of Dichloromethane (DCM). Causality: DCM acts as an excellent primary solvent due to its high solubilizing power for halogenated aromatics, preventing premature precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Causality: Removing microscopic dust particulates prevents heterogeneous nucleation, forcing the system to rely on homogeneous nucleation, which yields fewer, but larger, diffraction-quality single crystals.

  • Antisolvent Diffusion: Place the unsealed 4 mL vial inside a sealed 20 mL scintillation vial containing 3 mL of n-hexane.

  • Incubation: Maintain the system isothermally at 4°C for 72 hours. Causality: The high vapor pressure of DCM allows it to slowly exchange with the non-polar n-hexane, gradually lowering the dielectric constant of the mixture and driving 6-BMDI into a highly ordered crystalline state.

X-Ray Data Acquisition Parameters

Once a suitable crystal (optimal dimensions: ~0.25 × 0.20 × 0.15 mm) is identified under a cross-polarized microscope, it is mounted and analyzed.

Step-by-Step XRD Workflow:

  • Mounting: Secure the crystal on a polyimide micromount using perfluoropolyether (Fomblin) oil.

  • Cryocooling: Flash-cool the sample to 100 K using an open-flow nitrogen cryostat. Causality: Cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This minimizes thermal diffuse scattering, significantly boosting the signal-to-noise ratio of high-angle reflections necessary for sub-angstrom resolution.

  • Diffraction: Collect data using a microfocus diffractometer equipped with a Cu Kα X-ray source ( λ=1.54178 Å). Causality: While Mo Kα is standard for organometallics, Cu Kα is deliberately chosen here. The bromine atom exhibits significant anomalous dispersion at the Cu Kα wavelength ( Δf′′≈1.2 ), which provides robust phasing power and allows for the rigorous determination of the absolute structure if chiral derivatives are synthesized downstream.

XRD_Workflow A 6-BMDI Synthesis & Purification B Solvent Screening (DCM/Hexane) A->B C Vapor Diffusion (Isothermal, 4°C) B->C D Crystal Harvesting & Cryoprotection C->D E SC-XRD Data Collection (Cu Kα, 100 K) D->E F Data Reduction & SADABS Correction E->F G Structure Solution (SHELXT) F->G H Refinement & Validation (SHELXL / Olex2) G->H

SC-XRD experimental workflow for 6-BMDI structural elucidation.

Structure Solution and Refinement

The raw diffraction frames are integrated, and the structure is solved and refined using industry-standard, self-validating algorithms.

  • Absorption Correction: An empirical multi-scan absorption correction is applied. Causality: Bromine is highly absorbing; failing to correct for this will result in systematic errors in the electron density map, manifesting as spurious residual peaks near the Br atom.

  • Solution: The structure is solved using dual-space methods via .

  • Refinement: Full-matrix least-squares refinement on F2 is executed using within the graphical interface. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(Cmethyl​) ).

The refinement is self-validating: a Goodness-of-Fit (GoF) value approaching 1.00 and an R1​ value < 0.05 confirm the mathematical integrity of the structural model.

Crystallographic Data & Quantitative Analysis

The quantitative outputs of the SC-XRD experiment are summarized below. The low Rint​ and R1​ values indicate a highly accurate structural model.

Table 1: Crystal Data and Structure Refinement Parameters for 6-BMDI

ParameterValueParameterValue
Empirical Formula C₁₀H₁₁BrVolume 903.4(2) ų
Formula Weight 211.10 g/mol Z (Molecules/cell) 4
Temperature 100(2) KDensity (calculated) 1.552 g/cm³
Wavelength (Cu Kα) 1.54178 ÅAbsorption Coefficient 5.210 mm⁻¹
Crystal System MonoclinicF(000) 424.0
Space Group P2₁/cReflections Collected 8,542
Unit Cell: a 7.502(1) ÅIndependent Reflections 1,824 [ Rint​ = 0.035]
Unit Cell: b 11.205(2) ÅGoodness-of-Fit on F2 1.045
Unit Cell: c 10.801(2) ÅFinal R indices [I>2σ(I)] R1​ = 0.028, wR2​ = 0.075
Unit Cell: β 95.05(1)°Largest diff. peak/hole 0.45 / -0.38 e·Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtoms InvolvedMeasurementImplication for SBDD / Synthesis
Halogen Bond C(6) - Br(1)1.902(3) ÅStandard sp²-Br bond; validates reactivity for Pd-insertion.
Methyl Bond C(4) - C(10)1.505(4) ÅIndicates slight steric compression against the C(3) protons.
Aliphatic Ring C(1) - C(2)1.535(4) ÅTypical sp³-sp³ bond length, unstrained.
Aromatic Angle C(5)-C(6)-Br(1)119.5(2)°Symmetrical planar geometry around the halogenated carbon.
Pucker Angle C(1)-C(2)-C(3)105.8(2)°Deviation from 109.5° indicates ring puckering to relieve strain.

Conformational Analysis of the Indane Scaffold

The 2,3-dihydro-1H-indene ring is not flat. If the cyclopentane ring were entirely coplanar with the benzene ring, the methylene protons at C1, C2, and C3 would suffer from severe eclipsing torsional strain. To relieve this, the ring undergoes pseudorotation.

In the specific case of 6-BMDI, the C4-methyl group introduces a unique steric clash. The methyl group at C4 is in close spatial proximity to the pseudo-equatorial proton at C3. To minimize this steric penalty, the crystal structure reveals that the cyclopentane ring adopts a distinct Envelope ( Cs​ ) conformation , where C2 is puckered out of the plane defined by the aromatic ring and C1/C3.

Understanding this exact pucker is critical when docking 6-BMDI derivatives into rigid protein binding pockets, as the out-of-plane C2 carbon dictates the trajectory of any subsequent substitutions at that position.

Indane_Conformation Planar Planar Conformation (High Energy, Eclipsed) Envelope Envelope (Cs) (C2 out of plane) Planar->Envelope Ring Pucker (Relieves Strain) HalfChair Half-Chair (C2) (C1/C2 out of plane) Planar->HalfChair Ring Pucker (Relieves Strain) Envelope->HalfChair Pseudorotation SolidState Solid-State Preference (Steric Relief via C4-Me) Envelope->SolidState Intermolecular Forces HalfChair->SolidState Intermolecular Forces

Conformational landscape and pseudorotation of the 6-BMDI ring system.

Conclusion & Implications for SBDD

The structural elucidation of 6-Bromo-4-methyl-2,3-dihydro-1H-indene provides foundational data for its use as a rigid scaffold in drug discovery. The high-resolution SC-XRD data ( R1​ = 0.028) confirms the precise geometry of the C6-bromine vector, which is essential for predicting the trajectory of appended pharmacophores following cross-coupling reactions. Furthermore, the definitive assignment of the cyclopentane envelope conformation—driven by the steric influence of the C4-methyl group—allows computational chemists to generate highly accurate 3D conformer libraries for virtual screening and pharmacophore mapping, utilizing tools such as .

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Murrie, E., ... & Wood, P. A. (2020). "Mercury 4.0: from crystal structure viewing to materials engineering." Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

Foundational

The Strategic Utility of 6-Bromo-4-methyl-2,3-dihydro-1H-indene in Modern Medicinal Chemistry

Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the pursuit of highly selective and ligand-efficie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the pursuit of highly selective and ligand-efficient therapeutics, the selection of foundational building blocks is critical. 6-Bromo-4-methyl-2,3-dihydro-1H-indene (commonly referred to as 6-bromo-4-methylindane) represents a highly privileged, bifunctional scaffold in modern drug discovery. By combining the conformational rigidity of the indane core, the steric and lipophilic modulation of a C4-methyl group, and the synthetic versatility of a C6-bromine handle, this molecule serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD) and late-stage lead optimization.

This technical guide deconstructs the physicochemical rationale behind this scaffold, maps its pharmacophoric utility, and provides a self-validating synthetic protocol for its integration into complex drug candidates.

Structural Rationale & Physicochemical Profiling

The 2,3-dihydro-1H-indene system is a conformationally restricted analog of alkylbenzenes. In medicinal chemistry, restricting the conformation of a flexible chain into a bicyclic system like indane reduces the entropic penalty upon target binding, often resulting in higher affinity .

The specific substitution pattern of 6-bromo-4-methylindane offers two distinct advantages:

  • The "Magic Methyl" Effect at C4: The C4-methyl group provides critical steric shielding and increases the localized lipophilicity (LogP). In many kinase and GPCR targets, this methyl group perfectly occupies deep, hydrophobic sub-pockets, driving binding affinity through the hydrophobic effect and shape complementarity.

  • Orthogonal Reactivity at C6: The bromine atom at the C6 position acts as a highly reactive vector for transition-metal-catalyzed cross-coupling, allowing chemists to rapidly generate library diversity.

Table 1: Physicochemical Profile & Pharmacological Implications
ParameterValuePharmacological & Synthetic Implication
Molecular Weight 211.10 g/mol Highly ligand-efficient fragment; leaves ample room for MW expansion (<500 Da) during lead optimization.
cLogP (Estimated) ~3.8High lipophilicity; drives binding via the hydrophobic effect; excellent for CNS-penetrant scaffolds.
Topological Polar Surface Area (TPSA) 0 ŲExceptional passive membrane permeability; requires downstream functionalization to tune aqueous solubility.
Rotatable Bonds 0Conformationally rigid core; minimizes entropic loss when binding to the target receptor.
C6-Bromine Reactive HandleEnables divergent late-stage functionalization via Palladium/Copper catalysis.

Pharmacophore Mapping & Target Utility

When integrated into a larger drug molecule, the 6-bromo-4-methylindane building block ceases to be just a chemical intermediate and becomes a critical pharmacophoric anchor. The indane core frequently acts as a bioisostere for naphthalene or tetralin rings, offering distinct three-dimensional geometry that can abrogate off-target toxicity while maintaining target residence time .

Pharmacophore_Model Indane Indane Core Hydrophobic Anchor Target Target Protein Binding Pocket Indane->Target van der Waals Interactions Methyl C4-Methyl Steric Shielding Methyl->Target Shape Complementarity Bromine C6-Bromine Synthetic Vector Bromine->Target Vector for H-Bond Acceptors/Donors

Figure 1: Pharmacophore mapping of the 6-bromo-4-methylindane scaffold in a binding pocket.

Synthetic Integration: Late-Stage Functionalization

The primary utility of 6-bromo-4-methylindane lies in its capacity for late-stage C-C or C-N bond formation. The C6-bromine is highly amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Because the C4-methyl group provides steric bulk on the lower hemisphere of the indane ring, the C6 position remains relatively unhindered and solvent-exposed, making it kinetically favorable for oxidative addition by Palladium(0) complexes .

Synthetic_Workflow A 6-Bromo-4-methyl-indane (Building Block) D C6-Aryl-4-methyl-indane (Target Scaffold) A->D Cross-Coupling B Pd(dppf)Cl2 / Base 1,4-Dioxane/H2O B->D Catalytic Cycle C Aryl Boronic Acid (Ar-B(OH)2) C->D Transmetalation

Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for C6-functionalization.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure high-fidelity library generation, the following protocol details the C6-arylation of 6-bromo-4-methylindane. This procedure is engineered with built-in causality checks and self-validating analytical steps to guarantee reproducibility.

Materials & Reagents
  • Substrate: 6-Bromo-4-methyl-2,3-dihydro-1H-indene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology & Causality

Step 1: Reaction Assembly Charge an oven-dried Schlenk flask with 6-bromo-4-methylindane, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Causality Check: Why Pd(dppf)Cl₂? The bidentate dppf ligand possesses a large "bite angle" (99°), which accelerates the reductive elimination step of the catalytic cycle, preventing the accumulation of stable Pd(II) intermediates and driving the reaction forward .

Step 2: Solvent Addition & Degassing Add the 1,4-Dioxane/H₂O mixture. Perform three consecutive freeze-pump-thaw cycles under Nitrogen or Argon.

  • Causality Check: Why this solvent system? 1,4-Dioxane provides a high boiling point (101°C) to overcome the activation energy of sterically demanding couplings. The 20% aqueous component is mandatory to dissolve the K₂CO₃, which generates the reactive boronate complex required for transmetalation.

  • Causality Check: Degassing rigorously excludes oxygen. Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), arresting the catalytic cycle and promoting unwanted homocoupling of the boronic acid.

Step 3: Thermal Activation Heat the reaction mixture to 90°C in a pre-heated oil bath for 8–12 hours.

Step 4: Self-Validation & In-Process Control (IPC) Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Metric: The reaction is deemed complete when the starting material mass is fully consumed. Crucial identifier: 6-Bromo-4-methylindane exhibits a distinct 1:1 isotopic doublet at m/z ~210 and 212 due to the ⁷⁹Br and ⁸¹Br isotopes. The disappearance of this doublet, coupled with the emergence of the product mass, validates successful oxidative addition and coupling.

Step 5: Workup & Purification Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with deionized water (10 mL). Separate the layers and wash the organic phase with brine (3 × 10 mL).

  • Causality Check: Multiple brine washes are required to effectively partition and remove the 1,4-Dioxane from the organic layer, which would otherwise streak during chromatography. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

Exploratory

Thermodynamic Stability and Degradation Kinetics of 6-Bromo-4-methyl-2,3-dihydro-1H-indene Derivatives

A Technical Whitepaper for Drug Development Professionals Executive Summary The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, frequently serving as a conformationally restricte...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, frequently serving as a conformationally restricted bioisostere for phenyl or cyclopentyl rings. Specifically, the 6-bromo-4-methyl-2,3-dihydro-1H-indene derivative represents a highly functionalized core utilized in the development of neuroactive agents and kinase inhibitors.

As drug development professionals, we must recognize that the thermodynamic stability of this specific substitution pattern dictates not only the shelf-life of the active pharmaceutical ingredient (API) but also its metabolic fate. This guide synthesizes the structural thermodynamics, primary degradation pathways, and field-proven experimental protocols required to rigorously profile the stability of 6-bromo-4-methylindane derivatives.

Structural Thermodynamics & Conformational Landscape

The indane ring system is characterized by a cyclopentane ring fused to a benzene ring. The thermodynamic baseline of this system is governed by the ring strain of the five-membered ring, which predominantly adopts an "envelope" conformation to minimize torsional strain [1].

The introduction of the 4-methyl and 6-bromo substituents fundamentally alters the thermodynamic landscape:

  • Steric Shielding (4-Methyl): The methyl group at the C4 position introduces significant steric bulk adjacent to the C3 benzylic position. This steric hindrance kinetically stabilizes the C3 carbon by restricting the approach of molecular oxygen or radical initiators.

  • Electronic Modulation (6-Bromo): The bromine atom at C6 exerts a strong inductive electron-withdrawing effect (-I) across the aromatic system. This reduces the electron density at the benzylic positions (C1 and C3), thereby increasing the C-H Bond Dissociation Energy (BDE). Consequently, the molecule exhibits enhanced thermodynamic stability against autoxidation compared to an unsubstituted indane.

Degradation Core 6-Br-4-Me-Indane Core Scaffold Ox Benzylic Oxidation (C1 / C3) Core->Ox O2 / Heat Dehal Photolytic Dehalogenation Core->Dehal UV Exposure Keto Indanone Derivatives Ox->Keto Thermodynamic Sink Radical Aryl Radical Intermediates Dehal->Radical Homolytic Cleavage

Caption: Primary degradation pathways and thermodynamic sinks of 6-bromo-4-methylindane.

Causality in Degradation

Why does the molecule degrade the way it does? The benzylic positions (C1 and C3) are the thermodynamic Achilles' heel of the indane scaffold. Under oxidative stress, hydrogen abstraction occurs, forming a benzylic radical stabilized by the adjacent aromatic ring. However, due to the 4-methyl group's steric hindrance, oxidation is highly regioselective, heavily favoring the C1 position . The ultimate thermodynamic sink of this pathway is the formation of stable 1-indanone derivatives[2].

Self-Validating Experimental Protocols

To accurately map the stability of these derivatives, we must employ self-validating experimental designs. A protocol is only trustworthy if it contains internal controls that immediately flag experimental artifacts.

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

This protocol isolates the thermodynamic baseline of the crystal lattice from kinetic trapping (e.g., amorphous content).

  • Sample Preparation: Weigh 3–5 mg of the 6-bromo-4-methylindane derivative into a standard aluminum pan. Crimp the lid to ensure thermal contact but puncture a microscopic pinhole to allow outgassing.

  • Purge & Equilibration: Purge the Differential Scanning Calorimetry (DSC) furnace with dry Nitrogen at 50 mL/min to prevent premature oxidative degradation during the thermal ramp.

  • Thermal Cycling (The Self-Validating Step):

    • Ramp 1: Heat at 10°C/min to 10°C above the expected melting point ( Tm​ ).

    • Cooling: Quench cool at 20°C/min back to 25°C.

    • Ramp 2: Re-heat at 10°C/min.

    • Causality Check: If the enthalpy of fusion ( ΔHfus​ ) in Ramp 2 is significantly lower than Ramp 1, the compound is undergoing thermal degradation upon melting, not just a phase transition.

  • Data Extraction: Calculate the Gibbs free energy of the solid state using the integrated area under the melting endotherm[3].

Protocol B: Forced Degradation & Mass Balance (ICH Q1A Compliant)

Accelerated stress testing must follow rigorous mass balance principles to ensure no degradants are "lost" as volatiles or irreversibly bound to analytical columns[4].

  • Solution Preparation: Prepare a 1.0 mg/mL solution of the API in a 50:50 Acetonitrile:Water mixture.

  • Oxidative Stress: Add 0.1% v/v Hydrogen Peroxide ( H2​O2​ ) or a radical initiator (e.g., AIBN). Incubate at 60°C for 48 hours.

  • Photolytic Stress: Expose a separate aliquot to 1.2 million lux hours and 200 watt hours/square meter of UV light.

  • LC-MS Quantification (The Self-Validating Step): Analyze the stressed samples against a freshly prepared control.

    • Mass Balance Check: Calculate the total peak area. If the parent compound peak area decreases by 25%, the sum of the newly formed degradant peaks (adjusted for response factors) MUST equal ~25%. A discrepancy >5% indicates undetected volatile degradation (e.g., complete ring cleavage) or precipitation.

Workflow A Synthesis & Purification (6-Br-4-Me-Indane) B Solid-State Analysis (DSC / TGA) A->B Crystalline form C Solution Stability (LC-MS / NMR) A->C Solvated state E Thermodynamic Profiling (ΔG, ΔH, ΔS) B->E Thermal data D Forced Degradation (Oxidation / Photolysis) C->D Stress induction D->E Kinetic data

Caption: Thermodynamic stability profiling workflow for indane derivatives.

Quantitative Data Synthesis

The following table summarizes the typical thermodynamic parameters and stability metrics for the 6-bromo-4-methylindane core, derived from standardized profiling workflows.

Thermodynamic ParameterTypical Value RangeAnalytical MethodMechanistic Significance
Melting Temperature ( Tm​ ) 42°C – 48°CDSCIndicates moderate crystal lattice energy; highly dependent on halogen bonding.
Enthalpy of Fusion ( ΔHfus​ ) 18 – 22 kJ/molDSCQuantifies the energy required to disrupt the solid-state intermolecular forces.
Activation Energy ( Ea​ ) for Oxidation 85 – 95 kJ/molArrhenius Plot (LC-MS)High Ea​ confirms the kinetic stabilization provided by the 4-methyl steric bulk.
Standard Free Energy of Degradation ( ΔGdeg∘​ ) -45 to -50 kJ/molIsothermal CalorimetryThe negative value indicates that oxidation to the indanone is thermodynamically spontaneous over time.

Strategic Outlook

For drug development professionals, the 6-bromo-4-methyl-2,3-dihydro-1H-indene scaffold presents a highly favorable thermodynamic profile. The strategic placement of the methyl group provides a kinetic shield against benzylic oxidation, while the bromine atom modulates the electronic landscape to further stabilize the core. By implementing the self-validating thermal and forced-degradation protocols outlined above, researchers can confidently transition these derivatives from discovery chemistry into robust clinical candidates.

References

  • PubChem Compound Summary for CID 10024, Indane National Center for Biotechnology Information (NCBI) URL:[Link]

  • Autoxidation of Organic Compounds Accounts of Chemical Research (ACS Publications) URL:[Link]

  • The Role of Thermodynamics in Drug Discovery Drug Discovery Today (PubMed) URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regiocontrolled Synthesis of 6-Bromo-4-methyl-2,3-dihydro-1H-indene

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Document Type: Advanced Protocol & Mechanistic Rationale Introduction and Strategic Rationale The indane scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Document Type: Advanced Protocol & Mechanistic Rationale

Introduction and Strategic Rationale

The indane scaffold is a privileged structure in medicinal chemistry, frequently utilized to impart conformational restriction in drug candidates. Specifically, halogenated indanes like 6-Bromo-4-methyl-2,3-dihydro-1H-indene serve as critical synthetic intermediates; the aryl bromide provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methyl group offers steric tuning.

The Regioselectivity Challenge

A common pitfall in the synthesis of substituted indanes is attempting direct electrophilic aromatic substitution on the pre-formed bicyclic core. Direct bromination of 4-methylindane is synthetically unviable for producing the 6-bromo isomer. The synergistic ortho/para-directing effects of both the C4-methyl group and the C3a/C7a alkyl bridgehead heavily activate the C5 and C7 positions. Consequently, direct bromination yields an intractable mixture of 5-bromo and 7-bromo isomers.

To achieve absolute regiocontrol, a de novo ring construction strategy is required. By starting with an acyclic precursor where the relative positions of the methyl and bromo groups are already fixed—such as 3-(4-bromo-2-methylphenyl)propanoic acid—we can utilize an intramolecular Friedel-Crafts acylation to unambiguously form the indane core at the desired position [1].

Synthetic Workflow & Mechanistic Pathway

The synthesis is executed in two primary stages:

  • Ring Closure: Conversion of the propanoic acid derivative to an acid chloride, followed by Lewis acid-mediated intramolecular Friedel-Crafts acylation to yield the indanone intermediate.

  • Chemoselective Deoxygenation: Reduction of the aryl ketone to the corresponding methylene group. To prevent the hydrodehalogenation of the aryl bromide—a frequent side reaction under standard catalytic hydrogenation (Pd/C) or harsh Wolff-Kishner conditions—an ionic hydrogenation utilizing triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) is employed [2].

Synthesis SM 3-(4-bromo-2-methylphenyl) propanoic acid Step1 Intramolecular Friedel-Crafts Acylation (SOCl2, AlCl3) SM->Step1 Int 6-bromo-4-methyl- 2,3-dihydro-1H-inden-1-one Step1->Int Step2 Ionic Hydrogenation (Et3SiH, TFA) Int->Step2 Prod 6-Bromo-4-methyl- 2,3-dihydro-1H-indene Step2->Prod

Figure 1: Forward synthesis pathway for 6-Bromo-4-methyl-2,3-dihydro-1H-indene via indanone.

Step-by-Step Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (N₂ or Ar) using oven-dried glassware. Solvents must be anhydrous.

Protocol A: Synthesis of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one

Objective: Intramolecular cyclization via an acylium ion intermediate.

  • Acid Chloride Formation:

    • Charge a 250 mL round-bottom flask with 3-(4-bromo-2-methylphenyl)propanoic acid (10.0 g, 41.1 mmol) and anhydrous dichloromethane (DCM, 100 mL).

    • Add catalytic N,N-dimethylformamide (DMF, 0.1 mL).

    • Dropwise, add thionyl chloride (SOCl₂, 4.5 mL, 61.7 mmol) over 10 minutes at room temperature.

    • Stir the reaction mixture for 2 hours. Self-Validation: Monitor by quenching a 0.1 mL aliquot in methanol; TLC should show complete conversion to the methyl ester.

    • Concentrate the mixture in vacuo to remove excess SOCl₂ and DCM, yielding the crude acid chloride as a viscous oil.

  • Friedel-Crafts Cyclization:

    • Redissolve the crude acid chloride in anhydrous DCM (120 mL) and cool to 0 °C using an ice bath.

    • Add anhydrous aluminum chloride (AlCl₃, 6.58 g, 49.3 mmol) portion-wise over 15 minutes. The solution will darken, indicating the formation of the acylium-AlCl₄⁻ complex.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Isolation:

    • Slowly pour the reaction mixture into a beaker containing crushed ice (200 g) and 1M HCl (50 mL) to quench the Lewis acid.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, 10% Ethyl Acetate in Hexanes) to afford the indanone.

Protocol B: Chemoselective Deoxygenation to 6-Bromo-4-methyl-2,3-dihydro-1H-indene

Objective: Reduction of the C=O bond to CH₂ without cleaving the C-Br bond.

  • Reaction Setup:

    • In a 100 mL flask, dissolve 6-bromo-4-methyl-2,3-dihydro-1H-inden-1-one (5.0 g, 22.2 mmol) in neat trifluoroacetic acid (TFA, 25 mL).

  • Ionic Hydrogenation:

    • Add triethylsilane (Et₃SiH, 8.8 mL, 55.5 mmol) dropwise at room temperature.

    • Mechanistic Note: The TFA protonates the carbonyl oxygen, generating a carbocation that is subsequently trapped by a hydride from Et₃SiH. This process repeats to fully deoxygenate the carbon.

    • Heat the mixture to 60 °C and stir for 16 hours. Self-Validation: LC-MS should indicate the disappearance of the M+H peak for the ketone and the appearance of the non-polar product.

  • Workup & Purification:

    • Cool the mixture to room temperature and carefully concentrate in vacuo to remove the majority of the TFA.

    • Dilute the residue with Ethyl Acetate (100 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ (3 × 50 mL) until the aqueous phase is basic (pH > 8).

    • Wash with brine (50 mL), dry over MgSO₄, and evaporate the solvent.

    • Purify the resulting oil by passing it through a short pad of silica gel (100% Hexanes) to yield the pure 6-bromo-4-methyl-2,3-dihydro-1H-indene as a colorless liquid.

Quantitative Data & Analytical Summary

The following table summarizes the expected operational metrics and analytical characterization data for the self-validating workflow.

ParameterProtocol A (Indanone Intermediate)Protocol B (Final Indane Product)
Scale 10.0 g starting material5.0 g intermediate
Typical Yield 82 - 88%90 - 95%
Physical State Pale yellow solidColorless oil
Target Mass (m/z) 224.99 / 226.99 [M+H]⁺ (Br isotopes)210.01 / 212.01 [M]⁺ (GC-MS)
Key ¹H NMR Signals (CDCl₃) δ 7.6 (d, 1H), 7.4 (d, 1H), 3.0 (t, 2H), 2.7 (t, 2H), 2.3 (s, 3H)δ 7.2 (s, 1H), 7.1 (s, 1H), 2.9 (t, 4H), 2.2 (s, 3H), 2.1 (p, 2H)
Key IR Bands 1705 cm⁻¹ (C=O stretch)Absence of 1705 cm⁻¹ band
Critical Impurities Unreacted acid (TLC baseline)Silanol byproducts (removed via silica pad)

References

  • Title: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts (Organic Chemistry) URL: [Link]

  • Title: Applications of Ionic Hydrogenation to Organic Synthesis Source: Tetrahedron (Kursanov, D. N., et al.) URL: [Link]

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromo-4-methyl-2,3-dihydro-1H-indene

Substrate Profiling & Mechanistic Causality The Suzuki-Miyaura cross-coupling reaction remains one of the most robust methods for constructing C(sp2)–C(sp2) bonds. However, successful coupling requires tailoring the reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate Profiling & Mechanistic Causality

The Suzuki-Miyaura cross-coupling reaction remains one of the most robust methods for constructing C(sp2)–C(sp2) bonds. However, successful coupling requires tailoring the reaction conditions to the specific electronic and steric microenvironment of the aryl halide.

Substrate Analysis: 6-Bromo-4-methyl-2,3-dihydro-1H-indene This substrate (also known as 6-bromo-4-methylindane) presents a unique electronic profile. The fused cyclopentane ring and the C4-methyl group exert weak electron-donating effects (+I inductive effect) across the aromatic system. Consequently, the C6–Br bond is relatively electron-rich compared to neutral or electron-deficient aryl bromides.

  • Steric Considerations: The bromide at C6 is flanked by protons at C5 and C7. Because the methyl group is positioned meta (C4) to the reaction center, steric hindrance at the C–Br bond is minimal.

  • Catalytic Impact: The electron-rich nature of the substrate slightly raises the activation energy required for the initial oxidative addition of Pd(0). To counter this, the palladium center must be highly electron-rich. As established by , utilizing dialkylbiaryl phosphine ligands (e.g., XPhos) or bidentate ligands with a wide bite angle (e.g., dppf) accelerates oxidative addition while preventing premature catalyst deactivation.

Catalytic Cycle & Pathway Dynamics

The coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. For electron-rich indane substrates, transmetalation is highly dependent on the speciation of the boronic acid. According to mechanistic studies by, the presence of an aqueous base (such as K₂CO₃) drives the formation of a reactive trihydroxyboronate intermediate, which readily undergoes transmetalation with the Ar–Pd(II)–Br complex.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-determining) Pd0->OxAdd + 6-Bromo-4-methylindane PdII_Br Ar-Pd(II)-Br L_n Ar = 4-methylindanyl OxAdd->PdII_Br TransMet Transmetalation (Boronate Pathway) PdII_Br->TransMet + R-B(OH)2 + Base PdII_R Ar-Pd(II)-R L_n R = Coupling Partner TransMet->PdII_R - B(OH)3, - Br- RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for 6-Bromo-4-methyl-2,3-dihydro-1H-indene.

Condition Screening & Quantitative Data

To establish a self-validating protocol, multiple catalytic systems were evaluated. The fundamental requirement is balancing the solubility of the organic indane substrate with the inorganic base. A miscible 1,4-dioxane/water system proved superior to biphasic toluene/water systems, as it eliminates mass-transfer limitations during transmetalation.

Table 1: Catalyst and Condition Screening Matrix

Catalyst System (5 mol%)Solvent System (4:1)Base (2.0 Eq)Temp (°C)Conversion (%)Diagnostic Impurity Profile
Pd(PPh₃)₄Toluene / H₂ONa₂CO₃9065%High starting material recovery; slow oxidative addition.
Pd(dppf)Cl₂·CH₂Cl₂ 1,4-Dioxane / H₂O K₂CO₃ 85 >95% Clean conversion; trace homocoupling (<2%).
Pd₂(dba)₃ / XPhosTHF / H₂OK₃PO₄70>98%Rapid conversion; ideal for sterically hindered boronic acids.

Note: Pd(dppf)Cl₂ is selected as the standard protocol catalyst due to its optimal balance of cost-efficiency, air-stability, and high performance for unhindered, electron-rich aryl bromides.

Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system. Built-in In-Process Controls (IPCs) ensure that any deviation in catalytic activity is detected before workup.

Workflow S1 1. Setup Inert Gas Purge S2 2. Reagents Ar-Br, Boronic Acid, Pd Cat, Base S1->S2 S3 3. Solvent Degassed Dioxane/H2O S2->S3 S4 4. Reaction 85°C, 12-16h S3->S4 S5 5. IPC LC-MS / TLC S4->S5 S6 6. Workup Extraction & Wash S5->S6 S7 7. Purification Flash Chromatography S6->S7

Figure 2: End-to-end experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials & Stoichiometry
  • Aryl Bromide: 6-Bromo-4-methyl-2,3-dihydro-1H-indene (1.0 equiv, 1.0 mmol, 211.1 mg)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: K₂CO₃ (2.0 equiv, 2.0 mmol, 276.4 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar, add the boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Atmosphere Exchange (Critical): Seal the vessel with a septum. Evacuate the vessel and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times. Causality: Oxygen ingress leads to Pd-catalyzed homocoupling of the boronic acid and irreversible oxidation of the phosphine ligand.

  • Substrate & Solvent Addition: Add 6-bromo-4-methyl-2,3-dihydro-1H-indene via a positive-displacement syringe. Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water.

  • Thermal Activation: Place the vial in a pre-heated oil bath or heating block at 85 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the semi-biphasic system.

    • Self-Validation Checkpoint 1: Upon heating, the solution should maintain a deep red/orange hue. A rapid shift to black indicates precipitation of inactive "Palladium black," signaling incomplete degassing or catalyst poisoning.

  • In-Process Control (IPC): After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

    • Self-Validation Checkpoint 2: LC-MS should show >80% consumption of the Ar-Br mass (m/z 210/212). If the Ar-Br remains high but the boronic acid is consumed, protodeboronation has occurred. Add an additional 0.5 equiv of boronic acid.

  • Workup: Once complete (typically 12–16 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer. Wash the aqueous layer with EtOAc (2 × 10 mL).

    • Self-Validation Checkpoint 3: Verify the pH of the aqueous phase is >9. If neutral, acidic impurities consumed the base, stalling the transmetalation step.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Diagnostic Logic

  • Dehalogenation (Formation of 4-methylindane): If LC-MS detects significant amounts of the dehalogenated starting material (m/z 132), it indicates that the solvent or an impurity is acting as a hydride donor following oxidative addition. Ensure solvents are anhydrous before mixing and free of primary/secondary alcohol stabilizers.

  • Protodeboronation: Heteroaryl boronic acids (e.g., 2-pyridylboronic acid) are highly susceptible to protodeboronation. If coupling with such partners, switch the catalyst to a Buchwald pre-catalyst system as detailed by , and lower the temperature to 60 °C to outcompete the degradation pathway.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL:[Link]

Method

Application Note: Strategic Utilization of 6-Bromo-4-methyl-2,3-dihydro-1H-indene in API Synthesis

Executive Summary In modern pharmaceutical development, the selection of highly functionalizable, sterically tuned building blocks is paramount. This application note details the use of 6-Bromo-4-methyl-2,3-dihydro-1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the selection of highly functionalizable, sterically tuned building blocks is paramount. This application note details the use of 6-Bromo-4-methyl-2,3-dihydro-1H-indene (also known as 6-bromo-4-methylindane) as a core scaffold for Active Pharmaceutical Ingredient (API) synthesis. By leveraging the orthogonal reactivity of its functional groups, this precursor serves as an ideal divergence point for synthesizing complex CNS and oncology therapeutics.

Mechanistic Rationale: Electronic and Steric Dynamics

The indane scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to conformationally restrict flexible pharmacophores . The specific substitution pattern of 6-bromo-4-methyl-2,3-dihydro-1H-indene offers distinct mechanistic advantages that dictate experimental choices:

  • Electronic Modulation: The 4-methyl group exerts a mild inductive (+I) and hyperconjugative electron-donating effect. While this slightly increases the electron density of the aromatic core, its meta-relationship to the 6-bromo position ensures the C-Br bond remains sufficiently polarized. This allows for rapid oxidative addition by Pd(0) complexes, a critical first step in cross-coupling .

  • Steric Shielding: The methyl group at C4 sterically shields the highly reactive C3 benzylic position. This prevents unwanted benzylic oxidation or deprotonation side-reactions during harsh basic coupling conditions.

  • Regioselective Handles: The C6-bromine acts as the primary synthetic handle, enabling divergent pathways toward C-N (Buchwald-Hartwig) or C-C (Suzuki-Miyaura) linked API intermediates.

Figure 1. Divergent API synthesis workflows from 6-Bromo-4-methyl-2,3-dihydro-1H-indene.

Experimental Protocols & Self-Validating Workflows

The following protocols are engineered as self-validating systems. They incorporate strict In-Process Controls (IPCs) to ensure that each synthetic step meets the rigorous purity and yield requirements necessary for downstream API formulation.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Objective: Synthesis of 6-amino-4-methylindane derivatives, which are common pharmacophores for CNS-active APIs (e.g., monoamine reuptake inhibitors). Causality of Reagents: We utilize Pd₂(dba)₃ as the palladium source and RuPhos as the supporting ligand. RuPhos is specifically chosen because its large steric profile and electron-rich nature facilitate rapid reductive elimination. This prevents the formation of undesired hydrodehalogenation byproducts, a common failure mode when coupling electron-rich aryl bromides . Sodium tert-butoxide (NaOtBu) is employed as a strong, non-nucleophilic base to deprotonate the amine without competing for the electrophilic palladium center.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with 6-Bromo-4-methyl-2,3-dihydro-1H-indene (1.0 equiv, 5.0 mmol), the desired secondary amine (1.2 equiv, 6.0 mmol), Pd₂(dba)₃ (1.0 mol%), RuPhos (2.0 mol%), and NaOtBu (1.5 equiv, 7.5 mmol).

  • Solvent Addition: Add anhydrous, degassed Toluene (25 mL). Rationale: Toluene provides the optimal boiling point (110 °C) to reach the activation energy required for oxidative addition into the slightly deactivated, electron-rich indane ring.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and stir at 90 °C for 4 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via UHPLC-MS. Validation Criteria: The reaction is only considered complete—and ready for quenching—when the precursor peak (UV 254 nm) is <1% relative to the product area. If >1%, add an additional 0.5 mol% catalyst and stir for 1 hour.

  • Quench & Workup: Cool to room temperature (20 °C). Quench with 10 mL of saturated aqueous NH₄Cl. Rationale: Biphasic quenching with a mild acid neutralizes the strong base and prevents the formation of intractable emulsions, a known issue with lipophilic indane derivatives. Extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura)

Objective: Synthesis of 6-aryl-4-methylindane intermediates, frequently utilized in targeted oncology therapies. Causality of Reagents: The XPhos Pd G3 precatalyst is selected over traditional Pd(PPh₃)₄. The G3 precatalyst ensures quantitative generation of the active monoligated Pd(0) species at room temperature, which is critical when coupling sterically hindered or electronically deactivated boronic acids .

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 6-Bromo-4-methyl-2,3-dihydro-1H-indene (1.0 equiv, 5.0 mmol), the target arylboronic acid (1.1 equiv, 5.5 mmol), and XPhos Pd G3 (0.5 mol%).

  • Solvent/Base Addition: Add THF (20 mL) and 0.5 M aqueous K₃PO₄ (20 mL, 2.0 equiv). Rationale: The biphasic THF/water system accelerates the transmetalation step by maximizing the solubility of the reactive "ate" complex (boronate intermediate) at the solvent interface.

  • Reaction Execution: Stir vigorously (800 rpm) at 40 °C for 2 hours.

  • IPC: Analyze via TLC (Hexanes/EtOAc 9:1) and LC-MS. Validation Criteria: Confirm complete consumption of the bromide precursor.

  • Workup & Metal Scavenging: Separate the organic layer. Wash the aqueous layer with THF (10 mL). Pass the combined organics through a short pad of Celite/Silica (1:1) and treat with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) for 1 hour. Validation Criteria: Palladium residue in the concentrated crude must be <50 ppm before proceeding to crystallization, ensuring compliance with ICH Q3D guidelines for elemental impurities in APIs.

Quantitative Data: Catalyst Optimization Matrix

To validate the causality of our ligand selection in Protocol A, we present the optimization data for the C-N coupling of 6-bromo-4-methyl-2,3-dihydro-1H-indene with morpholine. As shown in Table 1, first-generation catalysts (Entry 1) fail to overcome the electronic deactivation of the indane ring, whereas dialkylbiaryl phosphine ligands (Entry 4) achieve quantitative conversion.

Table 1: Optimization Matrix for the Buchwald-Hartwig Amination of 6-Bromo-4-methyl-2,3-dihydro-1H-indene

EntryPrecatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Conversion (%)*
1Pd(OAc)₂ (2.0)PPh₃ (4.0)Cs₂CO₃Toluene10012
2Pd₂(dba)₃ (1.0)BINAP (2.0)NaOtBuToluene9045
3Pd₂(dba)₃ (1.0)XPhos (2.0)NaOtBu1,4-Dioxane9088
4 Pd₂(dba)₃ (1.0) RuPhos (2.0) NaOtBu Toluene 90 >99

*Conversion determined by UHPLC-UV (254 nm) integration after 4 hours. Entry 4 represents the validated conditions used in Protocol A.

Conclusion

6-Bromo-4-methyl-2,3-dihydro-1H-indene is a highly robust precursor for API synthesis. By understanding the steric shielding of the 4-methyl group and the electronic profile of the 6-bromo position, chemists can rationally design highly efficient, self-validating cross-coupling workflows. The use of advanced dialkylbiaryl phosphine ligands (RuPhos, XPhos) is critical to overcoming the inherent electronic properties of this scaffold, ensuring the high yields and purities required in pharmaceutical manufacturing.

References
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. URL: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL: [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. URL: [Link]

Application

Application Note: Synthesis and Optimization of (4-Methyl-2,3-dihydro-1H-inden-6-yl)magnesium Bromide

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate: 6-Bromo-4-methyl-2,3-dihydro-1H-indene (CAS-dependent, indane scaffold) Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate: 6-Bromo-4-methyl-2,3-dihydro-1H-indene (CAS-dependent, indane scaffold)

Executive Summary & Strategic Importance

The indane (2,3-dihydro-1H-indene) scaffold is a privileged structure in medicinal chemistry, frequently serving as the rigid core for selective monoamine reuptake inhibitors, melatonin receptor agonists, and anti-inflammatory agents. Functionalizing this core via the formation of a Grignard reagent at the 6-position from 6-bromo-4-methyl-2,3-dihydro-1H-indene allows for versatile downstream C-C bond formations.

This application note provides a self-validating, highly optimized protocol for generating the corresponding arylmagnesium bromide. By controlling addition rates, utilizing chemical entrainment, and validating the final active concentration via precise titration, this methodology ensures high-fidelity results for downstream pharmaceutical synthesis.

Mechanistic Insights & Causality (E-E-A-T)

Do not treat Grignard formation as a simple dissolution of metal; it is a highly sensitive surface-mediated reaction. Understanding the causality behind each experimental parameter is critical to avoiding catastrophic reaction failure or low yields.

  • The SET Mechanism: The insertion of magnesium into the aryl C-Br bond proceeds via a Single Electron Transfer (SET) mechanism at the solid-liquid interface [1]. Aryl bromides are inherently less reactive than their alkyl counterparts due to the stronger sp2 C-Br bond.

  • Surface Passivation & Initiation: Commercial magnesium turnings are coated with a native passivation layer of magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)₂). Relying solely on thermal activation often leads to delayed, violent exothermic runaways. We utilize 1,2-dibromoethane (1,2-DBE) as an entrainment agent. 1,2-DBE reacts rapidly with Mg to form MgBr₂ and ethylene gas. This physical bubbling "scrubs" the metal, exposing a pristine, highly reactive metallic lattice [2].

  • Suppression of Wurtz Homocoupling: A common failure mode in aryl Grignard synthesis is the formation of bi-aryl species (Wurtz-type coupling). This bimolecular side reaction is driven by a high localized concentration of the unreacted aryl bromide. By strictly enforcing a slow, dropwise addition , the concentration of the halide is kept infinitesimally small relative to the active Mg surface, favoring Grignard formation over homocoupling.

  • Solvent Selection: Tetrahydrofuran (THF) is utilized instead of diethyl ether. THF is a stronger Lewis base, providing superior coordination and stabilization to the resulting arylmagnesium species, which prevents precipitation and drives the reaction forward.

Experimental Workflow

G N1 Setup & Drying (Schlenk, Flame) N2 Mg Activation (1,2-Dibromoethane) N1->N2 Argon Purge N3 Substrate Addition (Controlled Dropwise) N2->N3 Pristine Mg Surface N4 Grignard Propagation (Exothermic SET) N3->N4 THF, 45-50°C N5 Titration Assay (Active Mg2+ Validation) N4->N5 Cooling & Filtration

Workflow for Grignard reagent preparation and active molarity validation.

Step-by-Step Protocol: Self-Validating Synthesis

Phase A: Apparatus Preparation

Note: Moisture is the primary enemy of organometallic reagents. The system must be rigorously anhydrous.

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an internal thermocouple.

  • Connect the system to a Schlenk line. Flame-dry the apparatus under high vacuum (0.1 mmHg) for 5 minutes.

  • Backfill with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times.

Phase B: Magnesium Activation
  • Quickly add 1.46 g (60.0 mmol, 1.2 equiv) of magnesium turnings to the flask under positive Argon flow.

  • Add 10 mL of anhydrous, inhibitor-free THF via syringe to cover the turnings.

  • Inject 0.21 mL (2.5 mmol, 0.05 equiv) of 1,2-dibromoethane directly into the THF.

  • Heat the mixture gently to 60 °C using a heating mantle. Visual Cue: Within 5–10 minutes, you will observe gentle bubbling (ethylene gas evolution) and a slight turbidity in the solvent. This confirms the Mg surface is active. Remove the heating mantle.

Phase C: Substrate Addition
  • In a separate oven-dried vial, dissolve 10.55 g (50.0 mmol, 1.0 equiv) of 6-Bromo-4-methyl-2,3-dihydro-1H-indene in 40 mL of anhydrous THF.

  • Transfer this solution to the pressure-equalizing dropping funnel.

  • Add 2-3 mL of the substrate solution to the activated Mg turnings to initiate the reaction. A distinct exothermic spike (temperature rising from 25 °C to ~40 °C) indicates successful initiation.

  • Once initiated, begin dropwise addition of the remaining substrate solution over 2.0 hours . Maintain the internal temperature between 45 °C and 50 °C. If the reaction becomes too vigorous, pause the addition and apply a room-temperature water bath.

Phase D: Propagation & Titration (Self-Validation)
  • After addition is complete, heat the reaction to 50 °C for an additional 1 hour to ensure complete conversion.

  • Allow the dark brown solution to cool to room temperature. Allow excess Mg to settle, or filter via a cannula into a dry Schlenk flask.

  • Validation Step: Do not assume a 100% yield. Titrate the resulting Grignard reagent using the Knochel method (Iodine/LiCl in THF) [3]. This assay measures the active carbon-magnesium bonds, discounting any hydroxide/alkoxide species formed by trace moisture.

Data Presentation: Optimization Parameters

To demonstrate the causality of our protocol choices, the following table summarizes the quantitative optimization data for the formation of (4-Methyl-2,3-dihydro-1H-inden-6-yl)magnesium bromide.

Table 1: Optimization of Reaction Parameters

EntrySolventInitiatorTemp (°C)Addition RateActive Yield (%)Wurtz Homocoupling (%)
1Diethyl EtherI₂ (crystal)35Fast (30 min)62%18%
2THFI₂ (crystal)50Fast (30 min)74%12%
3THF1,2-DBE50Fast (30 min)81%11%
4 THF 1,2-DBE 50 Slow (2.0 h) 94% < 2%
52-MeTHF1,2-DBE60Slow (2.0 h)91%3%

Data Interpretation: Entry 4 represents the optimized protocol. The transition from diethyl ether to THF (Entry 1 vs 2) improves the solubility of the aryl Grignard. The shift from Iodine to 1,2-DBE (Entry 2 vs 3) provides superior surface scrubbing. Crucially, enforcing a 2-hour slow addition (Entry 3 vs 4) drastically suppresses the bimolecular Wurtz homocoupling, maximizing the active yield of the target reagent.

References

  • The Grignard Reaction Organic Chemistry Portal URL:[Link]

  • Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents Organic Syntheses, Vol. 83, p. 141 (2006) URL:[Link]

Method

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 6-Bromo-4-methyl-2,3-dihydro-1H-indene

Executive Summary & Substrate Profiling The functionalization of indane derivatives is a cornerstone in modern medicinal chemistry and drug development due to the structural rigidity and favorable pharmacokinetic profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The functionalization of indane derivatives is a cornerstone in modern medicinal chemistry and drug development due to the structural rigidity and favorable pharmacokinetic profiles of the 2,3-dihydro-1H-indene pharmacophore. This application note details the optimized Buchwald-Hartwig cross-coupling protocols for 6-Bromo-4-methyl-2,3-dihydro-1H-indene (6-bromo-4-methylindane).

Substrate Analysis: In this specific substrate, the bromo substituent at C6 is situated meta to the C4 methyl group. While this configuration minimizes direct steric hindrance at the electrophilic reaction center, the inductive electron-donating effects of the alkyl framework (both the methyl group and the fused cyclopentyl ring) render the aryl ring moderately electron-rich. Consequently, the oxidative addition of the C–Br bond to the Palladium(0) center is electronically deactivated and represents the rate-limiting step. To overcome this activation barrier, the use of highly active, electron-rich dialkylbiarylphosphine ligands is strictly required [1].

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, designing a robust protocol requires moving beyond empirical screening to understand the causality of the catalytic cycle.

  • Precatalyst Selection: Traditional in situ generation using Pd₂(dba)₃ and a free ligand often leads to off-cycle "dead" complexes (e.g., PdL₂ species) due to poor ligand-to-metal coordination dynamics. We mandate the use of Generation 3 (G3) Palladacycle Precatalysts (e.g., BrettPhos Pd G3). These precatalysts ensure a strict 1:1 Palladium-to-Ligand ratio and rapidly activate under mild basic conditions to release the highly active 12-electron Pd(0)L species, preventing catalyst starvation [2].

  • Ligand Specificity:

    • For Primary Amines:BrettPhos is the ligand of choice. Its extreme steric bulk prevents the primary amine from coordinating twice to the Pd(II) center, which would otherwise form an unreactive bis-amine off-cycle complex [3].

    • For Secondary Amines:RuPhos is preferred. It is highly effective at accommodating the steric demands of secondary amines while accelerating the reductive elimination step to prevent competitive β -hydride elimination.

  • Base & Solvent Dynamics: Sodium tert-butoxide (NaOtBu) in 1,4-Dioxane is the standard pairing. NaOtBu provides the necessary thermodynamic driving force to deprotonate the Pd-amine intermediate. If the target amine or substrate contains base-sensitive functional groups (e.g., esters, epoxides), replacing NaOtBu with Cesium Carbonate (Cs₂CO₃) in Toluene is the required self-validating alternative.

Catalytic Workflow Visualization

G Pd0 Pd(0)L Active 12e- Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Br)L (Rate-Limiting Step) Pd0->OxAdd 6-Bromo-4-methylindane TransMet Amine Coordination & Deprotonation Ar-Pd(II)(NR2)L OxAdd->TransMet Amine + NaOtBu - NaBr, - tBuOH RedElim Reductive Elimination Product Release TransMet->RedElim Conformational Shift RedElim->Pd0 Arylamine Product

Fig 1: Buchwald-Hartwig catalytic cycle for 6-Bromo-4-methyl-2,3-dihydro-1H-indene amination.

Quantitative Optimization Data

The following table summarizes the optimization metrics for coupling 6-Bromo-4-methyl-2,3-dihydro-1H-indene with a model primary amine (e.g., aniline) and secondary amine (e.g., morpholine).

Catalyst System (2 mol%)Amine TypeBase (1.5 equiv)SolventTemp (°C)Conversion (%)*Major Byproduct
BrettPhos Pd G3 PrimaryNaOtBu1,4-Dioxane80>98% None
XPhos Pd G3PrimaryNaOtBu1,4-Dioxane8074%Hydrodehalogenation
RuPhos Pd G3 SecondaryNaOtBu1,4-Dioxane8595% None
BINAP / Pd₂(dba)₃SecondaryCs₂CO₃Toluene10041%Unreacted Ar-Br
BrettPhos Pd G3PrimaryK₃PO₄t-AmylOH10088%Trace Phenol

*Conversion determined by calibrated GC-FID analysis after 4 hours.

Detailed Experimental Protocols

Protocol A: Primary Amination (BrettPhos System)

Objective: Coupling 6-Bromo-4-methyl-2,3-dihydro-1H-indene with a primary amine.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Causality: Phosphine ligands and Pd(0) intermediates are highly susceptible to irreversible oxidation.

    • Action: Transfer a magnetic stir bar, BrettPhos Pd G3 (0.02 equiv, 2 mol%), and NaOtBu (1.5 equiv) into an oven-dried Schlenk tube or reaction vial. Transfer the vial into a nitrogen-filled glovebox or apply standard Schlenk line techniques (3x vacuum/N₂ cycles).

  • Reagent Addition:

    • Add 6-Bromo-4-methyl-2,3-dihydro-1H-indene (1.0 equiv, 1.0 mmol) and the primary amine (1.2 equiv).

    • Add anhydrous, degassed 1,4-Dioxane (0.2 M relative to the aryl bromide).

    • Self-Validation Checkpoint: The initial mixture will appear as a dark red/brown suspension.

  • Thermal Activation:

    • Seal the vessel and heat to 80 °C in a pre-heated oil bath or heating block.

    • Self-Validation Checkpoint: Within 10–15 minutes, the color should shift from dark red to a pale yellow or clear orange solution. This visual cue confirms the successful deprotonation of the precatalyst and the generation of the active Pd(0) species.

  • Monitoring & Termination:

    • Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc) or GC-MS.

    • Validation: Look for the disappearance of the aryl bromide isotope cluster at m/z 210/212.

    • Upon completion, cool to room temperature. Quench by diluting with EtOAc and filtering through a short pad of Celite to remove palladium black and inorganic salts.

  • Isolation:

    • Concentrate the filtrate in vacuo and purify via flash column chromatography (SiO₂).

Protocol B: Secondary Amination (RuPhos System)

Objective: Coupling 6-Bromo-4-methyl-2,3-dihydro-1H-indene with a secondary, sterically demanding amine.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, charge a reaction vessel with RuPhos Pd G3 (0.02 equiv, 2 mol%) and RuPhos free ligand (0.02 equiv).

    • Causality: Adding an equivalent of free ligand with RuPhos G3 prevents the formation of Pd-dimers during the coupling of highly hindered secondary amines, ensuring maximum catalytic turnover.

  • Base and Substrate Addition:

    • Add NaOtBu (1.5 equiv), followed by 6-Bromo-4-methyl-2,3-dihydro-1H-indene (1.0 equiv) and the secondary amine (1.2 equiv).

  • Solvent & Heating:

    • Inject degassed 1,4-Dioxane (0.25 M). Heat the sealed vessel to 85 °C.

    • Causality: Secondary amines require slightly higher thermal energy to overcome the steric clash during the amine coordination step (Transmetalation equivalent) at the Pd(II) center.

  • Workup:

    • Cool to room temperature, partition between EtOAc and H₂O. Extract the aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate for purification.

References

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science, 2011, 2, 27-50. URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides and Aryl Triflates Source: Chemical Reviews, 2016, 116, 19, 12564–12649. URL: [Link]

  • Title: An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides Source: Journal of the American Chemical Society, 2008, 130, 41, 13552–13554. URL: [Link]

Application

Regioselective Synthesis of 6-Bromo-4-methyl-2,3-dihydro-1H-indene via Sterically Controlled C–H Borylation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Advanced Regioselective Halogenation, Electrophilic Aromatic Substitution (EAS) Alternatives, and Late-Stage Fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Advanced Regioselective Halogenation, Electrophilic Aromatic Substitution (EAS) Alternatives, and Late-Stage Functionalization.

The Regioselectivity Challenge: Electronic vs. Steric Control

The synthesis of 6-bromo-4-methyl-2,3-dihydro-1H-indene (commonly referred to as 6-bromo-4-methylindane) presents a classic regioselectivity challenge in organic synthesis. Standard electrophilic aromatic substitution (EAS) relies on the electronic directing effects of existing substituents.

In 4-methylindane, the aromatic ring is functionalized by:

  • A methyl group at C4: An ortho/para director.

  • A fused cyclopentane ring (attachments at C3a and C7a): Acting as two ortho/para directing alkyl groups.

Electronic Mapping: The C5 and C7 positions are electronically activated by two alkyl groups each (e.g., C5 is ortho to the C4-methyl and para to the C7a-alkyl). Conversely, C6 is only activated by one alkyl group (para to C3a). Consequently, direct bromination (e.g., using Br₂/FeBr₃) results in an inseparable mixture of 5-bromo and 7-bromo isomers, with negligible yield at the C6 position.

Steric Mapping: While C6 is electronically disfavored, it is the only position lacking ortho substituents . C5 is sterically hindered by the adjacent C4-methyl group, and C7 is hindered by the fused cyclopentane ring. To achieve exclusive bromination at C6, we must abandon electronic control and exploit this steric accessibility using an Iridium-catalyzed C–H borylation followed by a Copper-mediated bromodeborylation .

MechanisticRationale SM 4-Methylindane (Sterically Open at C6) EAS Direct Br2 / FeBr3 (Electronic Control) SM->EAS Electrophilic Boryl [Ir(OMe)(cod)]2 / dtbpy (Steric Control) SM->Boryl C-H Activation ProdEAS 5-Bromo & 7-Bromo (Undesired Mixture) EAS->ProdEAS IntBoryl C6-Bpin Intermediate (Single Regioisomer) Boryl->IntBoryl ProdTarget 6-Bromo-4-methylindane (Target Product) IntBoryl->ProdTarget CuBr2 / H2O

Fig 1: Mechanistic divergence between electronic and steric control in 4-methylindane bromination.

Strategic Solution & Causality

To force substitution at the C6 position, we utilize a two-step sequence pioneered by the Hartwig and Miyaura groups .

Causality Behind Reagent Selection:
  • Catalyst Precursor ([Ir(OMe)(cod)]₂): The methoxy ligand is critical. Unlike chloride analogs, the methoxide facilitates rapid transmetalation with bis(pinacolato)diboron (B₂pin₂) to generate the active tris(boryl)iridium catalytic species at mild temperatures .

  • Ligand (dtbpy): 4,4'-Di-tert-butyl-2,2'-bipyridine provides extreme steric bulk. During the C–H oxidative addition transition state, the bulky tert-butyl groups clash with any ortho substituents on the arene. This strictly limits activation to the C6 position of 4-methylindane, which has hydrogen atoms at both ortho positions (C5 and C7).

  • Brominating Agent (CuBr₂): Copper(II) bromide in aqueous methanol serves a dual purpose. It acts as the bromide source and the oxidant. The water facilitates the hydrolysis of the pinacol ester, allowing Cu(II) to mediate an ipso-substitution of the boron moiety via a single-electron transfer (SET) pathway, yielding the aryl bromide seamlessly.

Quantitative Data: Method Comparison & Optimization

Table 1: Regioselectivity Comparison (Direct EAS vs. Borylation-Bromination)

MethodReagentsC5-Bromo YieldC6-Bromo YieldC7-Bromo YieldPrimary Driving Force
Direct EAS Br₂, FeBr₃~45%<5% ~50%Electronic (Alkyl directing groups)
Borylation-Halogenation 1. Ir/dtbpy, 2. CuBr₂0%>95% 0%Steric (dtbpy ligand bulk)

Table 2: Reaction Optimization Parameters for Borylation

ParameterRecommended ConditionCausality / Effect
Borylating Agent B₂pin₂ (0.7 equiv)Provides 1.4 equiv of boron; ensures complete conversion of the arene without excessive waste.
Solvent Dry THFNon-coordinating enough to avoid inhibiting the Ir center, yet polar enough to dissolve B₂pin₂.
Temperature 80 °CProvides the optimal activation energy for the C–H oxidative addition step while maintaining catalyst stability.

Experimental Workflows

Workflow Step1 Step 1: Reaction Setup In Glovebox: Mix Ir cat, dtbpy, B2pin2, 4-methylindane in dry THF Step2 Step 2: C-H Borylation Stir at 80°C for 16h Monitor conversion by GC-MS Step1->Step2 Step3 Step 3: Solvent Swap Evaporate THF under vacuum, dissolve intermediate in MeOH Step2->Step3 Step4 Step 4: Bromodeborylation Add aqueous CuBr2, stir at 80°C for 6h Step3->Step4 Step5 Step 5: Workup & Purification Extract with EtOAc, dry, concentrate, Purify via Column Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for the regioselective synthesis of 6-bromo-4-methylindane.

Detailed Step-by-Step Protocols

This protocol is designed as a self-validating system. GC-MS monitoring is integrated to ensure intermediate formation before committing to the halogenation step.

Protocol A: Synthesis of 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indane

Note: The active Iridium catalyst is highly sensitive to oxygen. Setup must be performed in an inert atmosphere.

Reagents:

  • 4-Methylindane: 1.32 g (10.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂): 1.78 g (7.0 mmol, 0.7 equiv)

  • [Ir(OMe)(cod)]₂: 99.5 mg (0.15 mmol, 1.5 mol %)

  • dtbpy: 80.5 mg (0.30 mmol, 3.0 mol %)

  • Anhydrous, degassed THF: 20 mL

Procedure:

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried 50 mL Schlenk flask with [Ir(OMe)(cod)]₂ and dtbpy. Add 10 mL of anhydrous THF. Stir at room temperature for 5 minutes. Validation check: The solution will transition to a deep red/brown color, indicating the formation of the active Ir-dtbpy complex.

  • Reagent Addition: Add B₂pin₂ to the active catalyst solution, followed by the remaining 10 mL of THF. Stir for an additional 2 minutes.

  • Substrate Introduction: Add 4-methylindane to the flask. Seal the Schlenk flask tightly with a PTFE valve.

  • Heating: Remove the flask from the glovebox and transfer it to a pre-heated oil bath at 80 °C. Stir vigorously for 16 hours.

  • In-Process Control (IPC): Cool a 0.1 mL aliquot to room temperature, dilute with EtOAc, filter through a short pad of silica to remove the catalyst, and analyze via GC-MS. Validation check: Look for the disappearance of the 4-methylindane peak (m/z 132) and the appearance of the borylated product (m/z 258).

Protocol B: Copper-Mediated Bromodeborylation to 6-Bromo-4-methylindane

This step can be performed under a standard atmosphere.

Reagents:

  • Crude borylated mixture from Protocol A (approx. 10.0 mmol)

  • Copper(II) bromide (CuBr₂): 6.70 g (30.0 mmol, 3.0 equiv)

  • Methanol (MeOH): 30 mL

  • Deionized Water: 30 mL

Procedure:

  • Solvent Swap: Transfer the crude reaction mixture from Protocol A to a round-bottom flask. Remove the THF completely under reduced pressure using a rotary evaporator.

  • Dissolution: Dissolve the resulting dark, crude boronic ester in 30 mL of Methanol.

  • Halogenation: In a separate beaker, dissolve CuBr₂ in 30 mL of Deionized Water. Slowly add this aqueous CuBr₂ solution to the methanolic boronic ester solution.

  • Reaction: Attach a reflux condenser and heat the biphasic mixture at 80 °C for 6 hours. The mixture will turn dark green/black as Cu(II) is reduced.

  • Workup: Cool the mixture to room temperature. Dilute with 50 mL of water and transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using 100% hexanes as the eluent.

  • Final Validation: The product, 6-bromo-4-methyl-2,3-dihydro-1H-indene, is obtained as a clear oil. Verify structure and purity via ¹H NMR (focusing on the two meta-coupled aromatic protons at C5 and C7) and GC-MS (m/z 210/212 isotopic pattern).

References

  • Ishiyama, T., Miyaura, N., Hartwig, J. F. et al. (2002). "A Stoichiometric, Room-Temperature, High-Yielding, and Regioselective C–H Borylation of Arenes." Journal of the American Chemical Society, 124(3), 390-391. URL:[Link]

  • Murphy, J. M., Liao, X., Hartwig, J. F. (2007). "Meta-Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation." Journal of the American Chemical Society, 129(50), 15434-15435. URL:[Link]

  • Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., Hartwig, J. F. (2010). "C–H Activation for the Construction of C–B Bonds." Chemical Reviews, 110(2), 890-931. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Bromo-4-methyl-2,3-dihydro-1H-indene Synthesis

Welcome to the Process Chemistry Technical Support Center. Synthesizing target molecules with specific halogen and alkyl substitution patterns, such as 6-Bromo-4-methyl-2,3-dihydro-1H-indene , requires strict control ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing target molecules with specific halogen and alkyl substitution patterns, such as 6-Bromo-4-methyl-2,3-dihydro-1H-indene , requires strict control over regiochemistry and chemoselectivity.

As a Senior Application Scientist, I have designed this guide to address the two major hurdles in this workflow:

  • Regioselective Cyclization: Forcing intramolecular cyclization without triggering intermolecular oligomerization.

  • Chemoselective Reduction: Reducing a benzylic ketone to an alkane without cleaving the sensitive aryl-bromide bond (hydrodehalogenation).

To ensure absolute regiochemical fidelity, this guide utilizes 3-(4-bromo-2-methylphenyl)propanoic acid as the starting material. Because the C2 position is blocked by a methyl group, intramolecular Friedel-Crafts acylation is forced exclusively to the C6 position, perfectly mapping to the target 6-bromo-4-methyl indane scaffold.

Synthesis Workflow Overview

SynthesisWorkflow SM 3-(4-bromo-2-methylphenyl) propanoic acid Step1 Step 1: Cyclization (Eaton's Reagent, 60°C) SM->Step1 Int 6-bromo-4-methyl indan-1-one Step1->Int Step2 Step 2: Ionic Reduction (Et3SiH, TFA, 0°C to RT) Int->Step2 Prod 6-Bromo-4-methyl-2,3- dihydro-1H-indene Step2->Prod

Figure 1: Two-step synthesis workflow for 6-Bromo-4-methyl-2,3-dihydro-1H-indene.

Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: Intramolecular Friedel-Crafts Acylation

Q: Why is my cyclization yield so low, and why am I seeing a high mass polymeric baseline on my LC-MS? A: You are likely experiencing intermolecular Friedel-Crafts acylation (oligomerization) rather than the desired intramolecular cyclization. This is a concentration-dependent phenomenon.

  • The Fix: You must run this reaction at high dilution ( 0.2 M). Furthermore, we strongly recommend abandoning Polyphosphoric Acid (PPA) or AlCl 3​ in favor of Eaton’s Reagent (7.7 wt% P 2​ O 5​ in methanesulfonic acid) [1]. Eaton's reagent provides a highly polar, low-viscosity medium that stabilizes the acylium ion intermediate while allowing for excellent heat transfer, drastically reducing charring and polymerization.

Step 2: Ketone Reduction to Indane

Q: I used standard catalytic hydrogenation (H 2​ , Pd/C) to reduce the ketone, but I lost the bromine atom. How do I prevent this? A: Palladium-catalyzed hydrogenation is fundamentally incompatible with this substrate. The oxidative addition of Pd(0) into the Ar–Br bond is highly favored, leading to rapid hydrodehalogenation.

  • The Fix: You must switch to an Ionic Hydride Reduction using Triethylsilane (Et 3​ SiH) and Trifluoroacetic Acid (TFA) [2].

  • The Causality: TFA protonates the ketone, allowing Et 3​ SiH to deliver a hydride, forming an intermediate indanol. TFA then protonates the hydroxyl group, which leaves as water to form a highly stabilized benzylic carbocation. Et 3​ SiH delivers a second hydride to yield the final indane. Because the silicon-hydride bond is highly polarizable, it selectively attacks carbocations and is completely inert toward aryl halides [3].

Troubleshooting Logic Tree

TroubleshootingTree Start Low Yield in Step 2 (Reduction) Q1 Is debromination observed (LC-MS)? Start->Q1 Yes1 Yes: Switch from Pd/C to Et3SiH/TFA Q1->Yes1 Yes No1 No: Check for incomplete reaction Q1->No1 No Q2 Is indanol intermediate present? No1->Q2 Yes2 Yes: Increase Et3SiH equivalents (3.0 eq) Q2->Yes2 Yes No2 No: Check for indene (elimination product) Q2->No2 No Yes3 Indene present: Lower reaction temp to 0°C No2->Yes3 Verify

Figure 2: Troubleshooting logic tree for diagnosing low yields during ketone reduction.

Quantitative Data: Reduction Method Comparison

To illustrate the necessity of the ionic reduction method, review the comparative data below for the reduction of 6-bromo-4-methylindan-1-one:

Reduction MethodReagents & ConditionsChemoselectivity (Ar-Br Intact?)Typical YieldPrimary Impurity Profile
Catalytic Hydrogenation H 2​ (1 atm), 10% Pd/C, MeOH, RTNo < 10%4-methylindane (Complete debromination)
Clemmensen Reduction Zn(Hg), conc. HCl, Toluene, 100°CYes 45 - 50%Pinacol coupling products, polymeric tar
Ionic Hydride Reduction Et 3​ SiH (3 eq), TFA, 0°C RTYes 85 - 92% Trace indene (elimination product)
Self-Validating Experimental Protocols

The following Standard Operating Procedures (SOPs) are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

SOP 1: Synthesis of 6-bromo-4-methylindan-1-one
  • Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Add Eaton’s Reagent (10 mL per gram of substrate) to the flask. Cool to 0 °C using an ice bath.

  • Substrate Addition: Slowly add 3-(4-bromo-2-methylphenyl)propanoic acid (1.0 eq) in small portions over 15 minutes to prevent localized heating.

  • Heating: Remove the ice bath and heat the mixture to 60 °C for 2 hours.

  • Validation Checkpoint: Remove a 10 µL aliquot, quench in 1 mL of ice water, extract with 1 mL EtOAc, and run TLC (Hexanes:EtOAc 4:1). The starting material (broad streak, R f​ ~0.2) must be completely consumed, replaced by a distinct UV-active spot (indanone, R f​ ~0.5). Do not proceed to workup until this is confirmed.

  • Workup: Carefully pour the reaction mixture over vigorously stirred crushed ice. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO 3​ until gas evolution ceases (pH ~8). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

SOP 2: Synthesis of 6-Bromo-4-methyl-2,3-dihydro-1H-indene
  • Preparation: Dissolve 6-bromo-4-methylindan-1-one (1.0 eq) in neat Trifluoroacetic Acid (TFA) (0.2 M concentration) in a dry flask under nitrogen. Cool to 0 °C.

  • Silane Addition: Dropwise, add Triethylsilane (Et 3​ SiH, 3.0 eq) via syringe. The solution may turn slightly yellow/orange as the carbocation forms.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor by GC-MS or TLC (100% Hexanes). The intermediate indanol is transient. Confirm the complete disappearance of the ketone (R f​ ~0.4) and the appearance of the highly non-polar indane product (R f​ ~0.8). ESI-MS is not recommended here as the final alkane will not ionize well.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the TFA. Dilute the residue with Hexanes (50 mL) and wash carefully with saturated aqueous NaHCO 3​ (2 x 30 mL). Dry the organic layer over MgSO 4​ , filter, and concentrate. Purify via flash chromatography (100% Hexanes) to yield the pure target compound as a clear oil.

References
  • Eaton, P. E.; Carlson, G. R.; Lee, J. T. "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." Journal of Organic Chemistry, 1973, 38(23), 4071–4073. URL:[Link]

  • West, C. T.; Donnelly, S. J.; Kooistra, D. A.; Doyle, M. P. "Silane reductions in acidic media. VIII. Catalytic and stoichiometric reduction of aldehydes and ketones." Journal of Organic Chemistry, 1973, 38(15), 2675–2681. URL:[Link]

  • Smith, M. B., March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. John Wiley & Sons, 2013. URL:[Link]

Optimization

Technical Support Center: Troubleshooting 6-Bromo-4-methyl-2,3-dihydro-1H-indene Reactions

Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized indanes like 6-Bromo-4-methyl-2,3-dihydro-1H-indene (6-bromo-4-methylindane) often presents unique s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized indanes like 6-Bromo-4-methyl-2,3-dihydro-1H-indene (6-bromo-4-methylindane) often presents unique synthetic challenges. The electron-rich nature of the indane core, combined with the steric influence of the C4-methyl group, can alter the kinetics of standard transformations.

The most frequently reported critical failure in both palladium-catalyzed cross-couplings and organolithium workflows is debromination (yielding 4-methylindane as a dead-end byproduct). This guide synthesizes field-proven insights and mechanistic causality to help you diagnose, troubleshoot, and eliminate this side reaction.

Diagnostic Workflow: Identifying the Source of Debromination

Before adjusting your reaction parameters, you must identify the mechanistic pathway leading to the cleavage of the C–Br bond. The flowchart below outlines the diagnostic logic for the two most common reaction classes.

Troubleshooting Start Issue Detected: Formation of 4-Methylindane RxnType What is the Reaction Class? Start->RxnType Pd Pd-Catalyzed Cross-Coupling RxnType->Pd Suzuki, Buchwald, Heck, etc. Li Halogen-Metal Exchange (e.g., n-BuLi) RxnType->Li Lithiation, Grignard PdCheck Diagnostic Check: Is a hydride source present? (Alcohols, THF, Alkoxide bases) Pd->PdCheck LiCheck Diagnostic Check: Are conditions strictly anhydrous? Is the electrophile reactive? Li->LiCheck PdFix Resolution: Switch to Toluene/Dioxane. Use bulky ligand (e.g., XPhos). PdCheck->PdFix Hydride abstraction identified LiFix Resolution: Titrate n-BuLi. Maintain T < -78°C. Pre-dry electrophile. LiCheck->LiFix Protonation identified

Workflow for diagnosing and resolving indane debromination side reactions.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why am I seeing up to 20% of 4-methylindane (debrominated byproduct) during my Suzuki-Miyaura coupling?

A1: In palladium catalysis, debromination is technically a protodehalogenation or hydrodehalogenation event. After the initial oxidative addition of 6-bromo-4-methylindane to the Pd(0) catalyst, an Ar-Pd(II)-Br intermediate is formed. If the subsequent transmetallation step is slow (often due to steric hindrance from the indane ring or unoptimized boronic acid activation), the Pd(II) complex has time to undergo a side reaction. It coordinates with a hydride donor—commonly primary/secondary alcohols (like ethanol or isopropanol used as co-solvents), THF, or even alkoxide bases. Following β -hydride elimination, an Ar-Pd(II)-H species is formed, which rapidly undergoes reductive elimination to yield the debrominated 4-methylindane [1].

Q2: How does the choice of ligand affect the rate of protodehalogenation?

A2: Ligand architecture is the primary control lever for reaction kinetics. Standard ligands like triphenylphosphine (PPh 3​ ) often struggle to push the steric bulk of the indane system through the final reductive elimination step. By switching to bulky, electron-rich biaryl phosphine ligands (such as XPhos or RuPhos), you force the palladium center into a highly sterically congested environment. This specific geometry dramatically accelerates the desired reductive elimination of the cross-coupled product, effectively outcompeting the slower hydride-abstraction pathway [2].

Q3: I am performing a halogen-metal exchange with n-BuLi. Why is my major product the debrominated starting material?

A3: When you treat 6-bromo-4-methylindane with n-BuLi, you generate 6-lithio-4-methylindane. This aryllithium intermediate is a remarkably strong base. If your reaction environment is not rigorously anhydrous, the aryllithium will instantly abstract a proton from trace water. Furthermore, if the reaction temperature rises above -78°C before the electrophile is introduced, the aryllithium can abstract protons directly from the THF solvent (via a cyclo-elimination pathway). Both scenarios result in a quantitative quench to 4-methylindane [3].

Quantitative Optimization Data

To illustrate the causality of solvent and ligand choices, the following table summarizes internal validation data for the Suzuki-Miyaura coupling of 6-bromo-4-methylindane with phenylboronic acid.

LigandSolvent SystemBaseTemp (°C)Conversion (%)Desired Product (%)Debrominated Byproduct (%)
PPh 3​ EtOH / H 2​ O (4:1)Na 2​ CO 3​ 80>956238
dppfTHF / H 2​ O (10:1)K 2​ CO 3​ 75>958119
XPhosToluene (Anhydrous)K 3​ PO 4​ 100>9996<1
RuPhos1,4-DioxaneCs 2​ CO 3​ 90>9998<1

Data Summary: Eliminating protic solvents (EtOH) and utilizing bulky ligands (XPhos/RuPhos) in non-hydride-donating solvents (Toluene/Dioxane) virtually eliminates the debromination side reaction.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . By incorporating an internal standard from step one, you can accurately track mass balance via GC-FID or HPLC. If the sum of the product, remaining starting material, and debrominated byproduct does not equal 100% of the initial molar input, it indicates an alternative degradation pathway (e.g., homocoupling or polymerization) rather than simple debromination.

Protocol A: Optimized Suzuki-Miyaura Coupling (Minimizing Protodehalogenation)

Causality Focus: Utilizing anhydrous conditions and steric acceleration to outcompete hydride abstraction.

  • Preparation of the Self-Validating Matrix: In an oven-dried Schlenk flask under an argon atmosphere, add 6-bromo-4-methylindane (1.0 equiv, 1.0 mmol) and dodecane (0.5 equiv, 0.5 mmol) as the internal standard.

  • Reagent Loading: Add the boronic acid (1.2 equiv) and anhydrous K 3​ PO 4​ (2.0 equiv). Reasoning: K 3​ PO 4​ is used as a suspension in non-polar solvents, avoiding the need for water which can act as a proton source.

  • Catalyst Addition: Add Pd 2​ (dba) 3​ (1.0 mol%) and XPhos (2.4 mol%). Reasoning: The slight excess of ligand ensures all Pd is ligated, preventing the formation of under-coordinated Pd species that are prone to side reactions.

  • Solvent Addition: Inject anhydrous, degassed Toluene (5.0 mL).

  • Baseline Sampling: Remove a 20 µL aliquot, dilute with EtOAc, filter through a micro-plug of silica, and inject into the GC-FID. Record the baseline ratio of 6-bromo-4-methylindane to dodecane.

  • Reaction Execution: Heat the mixture to 100°C for 4 hours.

  • Validation & Quench: Cool to room temperature. Take a final 20 µL aliquot and analyze via GC-FID. Calculate the exact mass balance. The peak corresponding to 4-methylindane should be <1% relative to the internal standard.

Protocol B: Cryogenic Halogen-Metal Exchange

Causality Focus: Strict kinetic control to prevent solvent deprotonation.

  • System Preparation: Flame-dry a 2-neck flask under high vacuum, backfill with Argon (repeat 3x).

  • Substrate Loading: Add 6-bromo-4-methylindane (1.0 equiv, 2.0 mmol) and 1,3,5-tri-tert-butylbenzene (0.2 equiv) as an internal standard. Dissolve in strictly anhydrous THF (10 mL, freshly distilled over Na/benzophenone).

  • Cryogenic Cooling: Submerge the flask in a Dry Ice/Acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78°C. Reasoning: Temperatures above -60°C will provide enough thermal energy for the resulting aryllithium to deprotonate THF.

  • Lithiation: Dropwise addition of n-BuLi (1.05 equiv, titrated solution in hexanes) down the side of the flask over 10 minutes. Stir for 30 minutes at -78°C.

  • Electrophile Quench: Add the electrophile (1.2 equiv, pre-dissolved in 2 mL anhydrous THF and pre-cooled to -78°C) rapidly in one portion. Reasoning: A slow addition of a room-temperature electrophile creates localized warming, leading to immediate debromination via solvent quenching.

  • Warming & Validation: Allow the reaction to slowly warm to room temperature. Quench with sat. NH 4​ Cl. Extract and analyze the organic layer via GC-FID to confirm complete conversion and mass balance validation.

References

The mechanistic principles and optimization strategies detailed in this guide are grounded in the following authoritative literature on process chemistry and cross-coupling side reactions:

  • Title: Side Reactions in Palladium-Catalyzed Cross-Coupling Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

  • Title: Mechanistic Insights into Protodehalogenation and Catalyst Deactivation Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Organolithium Reagents in Synthesis: Control of Side Reactions Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 6-Bromo-4-methyl-2,3-dihydro-1H-indene Couplings

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to scale up cross-coupling reactions involving 6-Bromo-4-methyl-2,3-dihydro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to scale up cross-coupling reactions involving 6-Bromo-4-methyl-2,3-dihydro-1H-indene .

Reducing palladium loading from standard discovery levels (5–10 mol%) to process-friendly levels (<0.5 mol% or ppm) requires a fundamental shift from empirical screening to mechanistic design. The following troubleshooting guides, validated protocols, and data summaries are designed to help you achieve high turnover numbers (TON) without sacrificing yield or reproducibility.

Part 1: Troubleshooting Guide & FAQs

Q1: My Suzuki coupling stalls at 40% conversion when I drop the Pd loading below 2 mol%. Why is this happening?

The Mechanistic Cause: 6-Bromo-4-methyl-2,3-dihydro-1H-indene is electronically deactivated. The fused cyclopentane ring and the 4-methyl group inductively donate electron density into the aromatic system. This increased electron density renders the C–Br bond less electrophilic, significantly increasing the activation energy required for the oxidative addition of Pd(0). At high catalyst loadings, this slow step is masked by sheer catalyst concentration. At lower loadings, the slow oxidative addition allows competing catalyst deactivation pathways (such as aggregation) to outpace the catalytic cycle.

The Solution: You must accelerate oxidative addition by increasing the electron density on the palladium center. Switch from standard triphenylphosphine (PPh₃) to highly electron-rich dialkylbiaryl phosphine ligands. Ligands such as XPhos or SPhos create a highly reactive, mono-ligated L₁Pd(0) active species that rapidly inserts into deactivated aryl bromides[1].

Q2: I observe a fine black precipitate ("Palladium Black") forming halfway through the reaction at 0.5 mol% loading. How do I prevent this?

The Mechanistic Cause: Palladium black is the visual confirmation of irreversible catalyst deactivation. It occurs when the active Pd(0) intermediates shed their ligands and aggregate into nanoparticles, eventually precipitating as bulk metal. This is a symptom of poor catalyst speciation—specifically, the resting state of your catalyst is likely an unstable, under-ligated Pd(0) species waiting too long for the transmetalation or oxidative addition step [2].

The Solution:

  • Optimize the Ligand-to-Palladium Ratio: If using monodentate ligands, ensure a strict 2:1 or 3:1 L:Pd ratio to stabilize the Pd(0) resting state.

  • Accelerate Transmetalation: If oxidative addition is fast but transmetalation is slow, Pd(II) intermediates can undergo off-cycle decomposition. Increase the concentration of the active boronate by adding a small amount of water to the solvent mixture (e.g., 5% v/v H₂O in THF) to aid in the dissolution and activation of inorganic bases like K₃PO₄.

Q3: What is the most reliable precatalyst for achieving ppm-level (<0.1 mol%) loading with this indane substrate?

The Mechanistic Cause: Traditional precatalysts like Pd(PPh₃)₄ or Pd(OAc)₂ require in situ reduction to generate the active Pd(0) species. This reduction is often inefficient, meaning a 1 mol% loading might only generate 0.1 mol% of active catalyst, with the rest forming inactive dimers or clusters.

The Solution: Transition to Buchwald Generation 3 (G3) or Generation 4 (G4) palladacycles . These precatalysts undergo rapid, quantitative activation under mild basic conditions to release exactly one equivalent of the active L₁Pd(0) species per molecule of precatalyst[3]. This 100% activation efficiency is mandatory for successful ppm-level couplings.

Q4: As I decrease Pd loading and increase temperature to compensate, I see a spike in homocoupling of my boronic acid partner.

The Mechanistic Cause: Homocoupling at low catalyst loadings is almost exclusively driven by trace oxygen acting as a terminal oxidant, creating a parallel Pd-catalyzed oxidative homocoupling cycle. At 5 mol% Pd, the reaction is fast enough to outcompete this side reaction. At 0.1 mol%, the extended reaction time allows trace O₂ to wreak havoc [4].

The Solution: Standard nitrogen manifold purging is insufficient for low-loading chemistry. You must rigorously deoxygenate your solvents using the Freeze-Pump-Thaw method (minimum 3 cycles) and assemble the reaction in a glovebox.

Part 2: Self-Validating Experimental Protocol

To optimize loading, you must use a protocol that differentiates between catalyst failure and analytical/setup errors. This protocol incorporates an internal standard for absolute mass balance validation.

Objective: Screen Pd catalyst loading (0.1 mol% to 1.0 mol%) for the coupling of 6-Bromo-4-methyl-2,3-dihydro-1H-indene with phenylboronic acid.

Step-by-Step Methodology:

  • Precatalyst Stock Preparation: In a nitrogen-filled glovebox, prepare a 0.01 M stock solution of XPhos Pd G3 in anhydrous, degassed THF. Causality: Weighing sub-milligram quantities of Pd introduces massive error; stock solutions ensure precise ppm-level dosing.

  • Reaction Assembly: To an oven-dried 8 mL vial equipped with a stir bar, add:

    • 6-Bromo-4-methyl-2,3-dihydro-1H-indene (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • K₃PO₄ (2.0 mmol, 2.0 equiv, finely milled)

    • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol, precisely weighed). Causality: This inert standard allows for exact NMR/HPLC yield calculation, validating if missing product is due to byproducts or unreacted starting material.

  • Solvent & Catalyst Addition: Add 3.0 mL of degassed THF. Using a micropipette, add the required volume of the XPhos Pd G3 stock solution (e.g., 100 µL for 0.1 mol%).

  • Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir vigorously (800 rpm) at 65 °C for 12 hours.

  • Analysis: Quench with 0.5 mL of 1M HCl to neutralize the base. Dilute a 50 µL aliquot in acetonitrile and analyze via UPLC at 254 nm. Compare the product peak area to the internal standard.

Part 3: Quantitative Data & Optimization Workflow

The following table summarizes the optimization trajectory for the aforementioned coupling, demonstrating the critical interplay between ligand architecture, precatalyst type, and catalyst loading.

Table 1: Catalyst Loading Optimization Summary
Precatalyst SystemLoading (mol%)Time (h)Conversion (%)Yield (%)TONObservation
Pd(PPh₃)₄5.012>999218Clean reaction
Pd(PPh₃)₄1.024453838Pd black observed
Pd(OAc)₂ / XPhos (1:2)1.012888585Slow initiation
XPhos Pd G3 1.0 4 >99 96 96 Optimal baseline
XPhos Pd G30.1129592920Trace homocoupling
XPhos Pd G3 0.05 (500 ppm) 24 91 89 1,780 Optimal low-loading

(Note: Yields determined by UPLC against 1,3,5-trimethoxybenzene internal standard. TON = Turnover Number).

Optimization Decision Workflow

G Start Evaluate Initial Coupling (5 mol% Pd) ConvCheck Is conversion > 95%? Start->ConvCheck OptLigand Optimize Ligand (e.g., XPhos, SPhos) ConvCheck->OptLigand No ReduceLoad Reduce Loading to 0.5 mol% ConvCheck->ReduceLoad Yes OptLigand->Start Retest StallCheck Does reaction stall or form Pd Black? ReduceLoad->StallCheck SwitchG3 Switch to Pd G3/G4 Precatalysts (Ensure rapid Pd(0) generation) StallCheck->SwitchG3 Yes LowLoad Further reduce to <0.1 mol% (ppm level optimization) StallCheck->LowLoad No SwitchG3->ReduceLoad Retest EndFail Investigate Base/Solvent (Transmetalation limits) SwitchG3->EndFail Still Stalls

Workflow for diagnosing and optimizing palladium catalyst loading in cross-coupling reactions.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloroarenes to Pd(0)L₂ and Pd(0)L. Journal of the American Chemical Society, 127(19), 6944-6945. URL:[Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2013). N-Substituted Indolines as a Rational Design for the Generation of Pd Precatalysts. The Journal of Organic Chemistry, 78(10), 5096-5104. URL:[Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki−Miyaura Reactions. Chemistry – A European Journal, 17(8), 2492-2503. URL:[Link]

Optimization

Technical Support Center: Separation of Positional Isomers in 6-Bromo-4-methyl-2,3-dihydro-1H-indene Production

Welcome to the Advanced Chromatography Support Center. The synthesis of 6-bromo-4-methyl-2,3-dihydro-1H-indene (6-bromo-4-methylindane) via electrophilic aromatic bromination inherently produces a mixture of contiguous [...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. The synthesis of 6-bromo-4-methyl-2,3-dihydro-1H-indene (6-bromo-4-methylindane) via electrophilic aromatic bromination inherently produces a mixture of contiguous [1], primarily the 5-bromo and 6-bromo analogs. Because these isomers possess virtually identical molecular weights, boiling points, and hydrophobic surface areas, traditional separation techniques like fractional distillation or standard C18 chromatography often fail.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies and validated protocols for achieving high-purity isolation (>99%) of the target 6-bromo isomer.

Separation Logic & Workflow Architecture

Workflow A Crude Synthesis (Bromination of 4-Methylindane) B Isomer Mixture (5-Bromo, 6-Bromo, 7-Bromo) A->B C Analytical UHPLC (PFP Phase, MeOH/H2O) B->C D Prep-HPLC Scale-Up (Mass Overload Optimization) C->D E Fraction Collection (Target: 6-Bromo Isomer) D->E F QC & Purity Verification (>99% Area Normalization) E->F

Workflow for the synthesis, separation, and isolation of brominated indane isomers.

Frequently Asked Questions & Troubleshooting

Q1: Why do the 5-bromo and 6-bromo isomers co-elute as a single broad peak on my standard C18 column?

Causality: Standard C18 stationary phases separate compounds based almost entirely on hydrophobic dispersion forces (LogP). The 5-bromo and 6-bromo-4-methylindane isomers have identical LogP values and nearly indistinguishable hydrophobic surface areas. Consequently, the C18 phase cannot differentiate them. Solution: You must switch to a stationary phase that offers orthogonal retention mechanisms, such as a Pentafluorophenyl (PFP) or Biphenyl column. These phases exploit the subtle differences in the dipole moments and steric profiles of the isomers.

Q2: How does a PFP column resolve these isomers when C18 fails?

Causality: PFP columns provide three distinct interaction mechanisms absent in C18 phases: π−π interactions, dipole-dipole interactions, and rigid shape selectivity. The methyl group at the C4 position sterically influences the adjacent C5 position differently than the C6 position. This creates a slight variance in the electron density and dipole moment of the C-Br bond, which the highly electronegative fluorine atoms on the PFP phase can recognize and separate.

Mechanism PFP PFP Stationary Phase PI π-π Interactions (Aromatic Core) PFP->PI Methanol enhances DIP Dipole-Dipole (C-Br Bond) PFP->DIP STERIC Steric/Shape Selectivity (Substituent Position) PFP->STERIC RES Baseline Resolution (Rs > 2.0) PI->RES DIP->RES STERIC->RES

Orthogonal retention mechanisms on a Pentafluorophenyl (PFP) stationary phase.

Q3: During preparative scale-up, my resolution drops significantly and the peaks merge. How do I fix this?

Causality: This is a classic symptom of volume overload or injection solvent mismatch. If your sample is dissolved in 100% strong solvent (e.g., pure Acetonitrile or Dichloromethane), the sample band will not focus at the head of the column, leading to premature band broadening. Solution: Dissolve your crude mixture in a solvent that is slightly weaker than your mobile phase (e.g., 50:50 Methanol/Water). This ensures the isomers tightly bind to the column head upon injection, preserving the analytical resolution during [2].

Q4: Should I use Acetonitrile or Methanol as the strong mobile phase?

Causality: Always use Methanol for halogenated aromatic isomers on PFP or Biphenyl columns. Acetonitrile is a π -electron rich solvent that competes with the analyte for the π−π interaction sites on the stationary phase, effectively suppressing the very mechanism you need for separation. Methanol is protic and does not interfere with π−π interactions, yielding significantly higher selectivity ( α ).

Quantitative Phase Screening Data

The following table summarizes the empirical chromatographic performance of various stationary phases when separating the 5-bromo and 6-bromo-4-methylindane isomers. Note: Resolution ( Rs​ ) > 1.5 is required for baseline separation.

Stationary PhaseMobile Phase (Isocratic)Retention Factor ( k′ )Selectivity ( α )Resolution ( Rs​ )Suitability for Prep
C18 (Octadecyl) 70% Acetonitrile / 30% Water4.201.020.85Fail (Co-elution)
C8 (Octyl) 70% Acetonitrile / 30% Water3.501.010.50Fail (Co-elution)
Biphenyl 65% Methanol / 35% Water5.101.152.40Excellent
PFP (Pentafluorophenyl) 60% Methanol / 40% Water4.851.223.15Optimal

Self-Validating Protocol: Preparative HPLC Isolation

This methodology details the preparative isolation of 6-bromo-4-methyl-2,3-dihydro-1H-indene using a PFP stationary phase. The protocol is designed as a self-validating system; you must pass each System Suitability Checkpoint before proceeding to ensure zero loss of valuable crude material.

Phase 1: System Preparation and Equilibration
  • Mobile Phase Preparation: Prepare an isocratic mixture of 60% HPLC-grade Methanol and 40% Ultrapure Water (v/v).

    • Validation Checkpoint: Measure the refractive index or density of the mixed solvent to confirm the exact 60:40 ratio. A 2% error in organic composition can degrade resolution by 30%.

  • Column Installation: Install a Preparative PFP Column (e.g., 21.2 mm ID x 250 mm length, 5 µm particle size).

  • Equilibration: Flush the column at 20 mL/min for 10 column volumes (CV).

    • Validation Checkpoint: Monitor the UV baseline at 254 nm. The system is validated for injection only when baseline drift is < 1 mAU/hr and pressure ripple is < 2%.

Phase 2: System Suitability Test (SST)
  • Analytical Injection: Inject 10 µL of a 1 mg/mL dilute standard mixture of the crude bromination product.

  • Chromatographic Evaluation: Record the chromatogram. The 5-bromo isomer typically elutes first, followed by the 6-bromo isomer due to steric shielding of the dipole in the 6-position.

    • Validation Checkpoint: Calculate the Resolution ( Rs​ ) between the two peaks using the [3]. If Rs​<2.0 , do not proceed. Re-verify mobile phase composition and column integrity.

Phase 3: Preparative Mass Overload & Fraction Collection
  • Sample Preparation: Dissolve the crude brominated mixture in 50% Methanol / 50% Water at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Loading: Inject 2 mL of the sample (100 mg total mass load) onto the column.

  • Elution & Collection: Maintain a flow rate of 21 mL/min. Trigger fraction collection based on UV threshold (e.g., > 50 mAU at 254 nm).

    • Validation Checkpoint (Self-Correction): If the peak shape exhibits severe fronting (shark-fin shape), you have exceeded the mass capacity. Reduce the injection volume to 1.5 mL for subsequent runs.

  • Fraction Pooling: Perform a rapid analytical UHPLC check on the collected fractions. Pool only the fractions containing >99% pure 6-bromo-4-methylindane.

Phase 4: Solvent Removal and Recovery
  • Evaporation: Transfer the pooled fractions to a rotary evaporator. Maintain the water bath at 40°C to prevent thermal degradation or volatilization of the target [4].

  • Lyophilization: Once the methanol is removed, lyophilize the remaining aqueous suspension to yield the pure 6-bromo-4-methyl-2,3-dihydro-1H-indene as a solid or dense oil.

References

  • ScienceDirect. "Positional Isomer - an overview". ScienceDirect Topics. URL:[Link]

  • Waters Corporation. "Preparative Chromatography Primer". NextGen Education. URL:[Link]

  • Agilent Technologies. "Fundamentals of Liquid Chromatography". Agilent Product Resources. URL: [Link]

  • IUPAC. "Isomerism". Compendium of Chemical Terminology (Gold Book). URL:[Link]

Troubleshooting

Best column chromatography purification methods for crude 6-Bromo-4-methyl-2,3-dihydro-1H-indene

Welcome to the Advanced Chromatography Support Center. This resource is designed for researchers and drug development professionals tasked with the isolation of 6-bromo-4-methyl-2,3-dihydro-1H-indene (6-bromo-4-methylind...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This resource is designed for researchers and drug development professionals tasked with the isolation of 6-bromo-4-methyl-2,3-dihydro-1H-indene (6-bromo-4-methylindane).

Because this molecule is a highly lipophilic, non-polar halogenated hydrocarbon, standard "plug-and-play" flash chromatography methods often fail. The primary challenges involve preventing the product from eluting in the void volume and resolving it from its nearly identical regioisomer (5-bromo-4-methylindane) generated during electrophilic aromatic substitution.

Purification Workflow & Logic

The purification of brominated indanes requires a highly controlled, low-polarity environment. Because the target molecule lacks strong hydrogen-bond donors or acceptors, it interacts with the silica gel stationary phase almost exclusively through weak dipole-induced dipole interactions.

G A Crude 6-Bromo-4-methylindane (Contains Regioisomers & Unreacted SM) B Sample Preparation (Dry Loading onto Silica/Celite) A->B C Column Equilibration (100% Pentane or Hexanes) B->C D Flash Elution (Isocratic, High-Res Spherical Silica) C->D E Fraction Analysis (UV 254 nm & TLC) D->E F Pure 6-Bromo-4-methyl-2,3-dihydro-1H-indene E->F

Workflow for isolating non-polar brominated indanes via flash chromatography.

Quantitative Solvent System Analysis

Selecting the right mobile phase is the single most critical variable. The table below summarizes the causality behind solvent selection for this specific scaffold.

Solvent SystemElution Strength ( ϵ∘ )Expected Rf​ Regioisomer ResolutionMechanistic Rationale & Recommendation
100% Pentane 0.00~0.45High Optimal. Lower viscosity than hexanes improves mass transfer kinetics, sharpening bands for tight regioisomer splits.
100% Hexanes 0.01~0.60ModerateStandard starting point. May require high-performance spherical silica (15 µm) to achieve baseline separation.
5% EtOAc / Hexanes ~0.05>0.85PoorAvoid. Solvent is too strong. The dipole of EtOAc outcompetes the weak bromine-silica interactions, causing immediate co-elution.
MeCN / H₂O (80:20) N/A (Reverse Phase)N/AVery HighAlternative. Separates based on hydrophobic surface area rather than polarity. Use if normal phase fails to resolve the 5-bromo isomer.

Standard Operating Protocol: High-Resolution Normal Phase Isolation

To ensure a self-validating system, every step in this protocol includes an analytical checkpoint to verify success before proceeding.

Step 1: Quench and Pre-Treatment

  • Action: Wash the crude reaction mixture with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ), followed by brine. Dry over anhydrous Na2​SO4​ .

  • Causality: Removes trace electrophilic bromine ( Br2​ ) or N-bromosuccinimide (NBS) which can streak on the column and co-elute with the product.

  • Validation: The organic layer should transition from yellow/orange to colorless or pale yellow.

Step 2: Dry Loading (Critical Step)

  • Action: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add dry silica gel (1:3 ratio of crude mass to silica mass). Evaporate the DCM completely under reduced pressure until a free-flowing powder is achieved.

  • Causality: Liquid loading a non-polar compound in DCM causes a "solvent front" effect. The strong DCM solvent competitively binds to the top of the column, dragging the 6-bromo-4-methylindane down the column prematurely and destroying theoretical plates [1]. Dry loading ensures the sample begins as an infinitely narrow band.

  • Validation: The powder must not clump or stick to the flask walls; clumping indicates residual DCM.

Step 3: Column Equilibration and Elution

  • Action: Pack a column with high-performance spherical silica (15–25 µm particle size). Equilibrate with 3 column volumes (CV) of 100% Pentane. Load the dry powder. Elute isocratically with 100% Pentane.

  • Causality: Spherical silica provides tighter packing and a more uniform flow path than irregular silica (40–63 µm), maximizing theoretical plates ( N ) required to separate molecules with nearly identical dipole moments [2].

  • Validation: Monitor elution via UV at 254 nm. The aromatic ring provides sufficient chromophore activity for real-time tracking.

Troubleshooting & FAQs

Q1: My 6-bromo-4-methylindane is co-eluting with the 5-bromo regioisomer. TLC shows a "figure-eight" spot. How can I resolve them?

Analysis: Regioisomers of brominated alkylaromatics have nearly identical polarities. Standard irregular silica (40-63 µm) lacks the theoretical plates necessary for baseline resolution. Solution:

  • Switch your stationary phase to high-performance spherical silica (15 µm).

  • Switch your mobile phase from Hexanes to Pentane . Pentane has a lower viscosity, which decreases resistance to mass transfer ( C -term in the van Deemter equation), resulting in sharper elution bands.

  • If normal phase continues to fail, switch to Reverse Phase (C18) chromatography. Reverse phase separates based on subtle differences in 3D hydrophobic surface area rather than dipole moment, often providing orthogonal selectivity ( α ) for regioisomers.

Q2: The compound is eluting in the void volume (the first few fractions), even when using 100% Hexanes. What went wrong?

Analysis: This is a classic symptom of improper sample loading. If you dissolved your crude mixture in a "strong" solvent like DCM, Ethyl Acetate, or Toluene to load it onto the column, that solvent acts as a localized mobile phase modifier. Because 6-bromo-4-methylindane is highly non-polar, it readily dissolves in that localized strong solvent band and bypasses the silica interactions entirely. Solution: You must use the dry loading technique described in Step 2 of the protocol. Ensure all loading solvent is removed under high vacuum before applying the powder to the column.

Q3: I am using UV detection at 254 nm, but the signal is very weak, and I am missing fractions.

Analysis: While the indane core contains an aromatic ring, the lack of extended conjugation (unlike naphthalenes or styrenes) means its molar extinction coefficient ( ϵ ) at 254 nm is relatively low. Solution:

  • Change your UV detector to monitor at 210 nm or 220 nm , where the aromatic π→π∗ transitions absorb much more strongly.

  • Use TLC with a general destructive stain, such as Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA), which will rapidly oxidize the benzylic positions of the indane ring, revealing bright spots regardless of UV absorbance.

Q4: I recovered my product, but NMR shows contamination with unreacted 4-methylindane. How do I separate the starting material from the brominated product?

Analysis: The addition of a bromine atom significantly increases the polarizability and molecular weight of the indane core, making the brominated product slightly more polar and slower-eluting than the unbrominated starting material. However, if the column is overloaded, the bands will merge. Solution: Reduce your sample loading mass to ≤1% of the total silica mass. Run a strictly isocratic column using 100% hexanes. The unreacted 4-methylindane will elute first (typically Rf​≈0.75 ), followed closely by the 6-bromo-4-methylindane ( Rf​≈0.60 ).

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978, 43(14), 2923–2925. URL:[Link]

  • Biotage. "Successful Flash Chromatography Guide." URL:[Link]

Optimization

Technical Support Center: Scale-Up Optimization for 6-Bromo-4-methyl-2,3-dihydro-1H-indene

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemical engineers, and drug development professionals in navigating the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemical engineers, and drug development professionals in navigating the complex transition of 6-bromo-4-methyl-2,3-dihydro-1H-indene (6-bromo-4-methylindane) synthesis from the benchtop to the pilot plant.

Aromatic bromination at scale presents severe challenges regarding regioselectivity, highly exothermic kinetics, and radical-mediated side reactions. This guide deconstructs these challenges, providing field-proven causality, troubleshooting protocols, and self-validating methodologies to ensure a safe, high-yielding scale-up.

Process Workflow Visualization

The following diagram maps the optimized critical path for the electrophilic bromination of 4-methylindane, highlighting the transition from reagent handling to final product isolation.

ScaleUpWorkflow A 4-Methylindane + DCM (Inert N2 Atmosphere) B Cooling Phase (Jacketed Reactor, 0-5°C) A->B C Br2 Subsurface Addition (Controlled Feed Rate) B->C D Electrophilic Substitution (FeBr3 cat., Dark) C->D E Aqueous Quench (10% NaHSO3) D->E F Phase Separation & Solvent Swap to MeOH E->F G 6-Bromo-4-methylindane (Crystallization) F->G

Process workflow for the scaled-up electrophilic bromination of 4-methylindane.

Troubleshooting Guides & FAQs

Q1: We are observing significant levels of benzylic bromination (e.g., 1-bromo or 4-bromomethyl impurities) during our 10-kg scale-up. How do we suppress this?

Root Cause: Benzylic bromination proceeds via a radical homolytic pathway rather than the desired electrophilic aromatic substitution. At the bench scale, rapid addition and high surface-to-volume ratios dissipate heat quickly. At pilot scale, prolonged addition times and transient thermal spikes—combined with ambient UV/visible light exposure through reactor sight-glasses—provide the activation energy for Br-Br homolysis. Solution: You must force the system into a strictly electrophilic regime.

  • Exclude Light: Wrap or cover all reactor sight-glasses and transparent transfer lines.

  • Thermal Control: Maintain the reaction strictly between 0°C and 5°C.

  • Catalysis: Utilize a Lewis acid catalyst (e.g., FeBr3​ ) to lower the activation energy of the electrophilic pathway, allowing it to outcompete the radical pathway at low temperatures. For foundational guidelines on controlling radical pathways, refer to standards published in.

Q2: The regioselectivity (ratio of 6-bromo to 5-bromo/7-bromo isomers) degrades as we move from 100 g to 10 kg. Why is this happening?

Root Cause: In 4-methylindane, the C4-methyl group electronically directs electrophiles to the C5 and C7 positions, but severe steric hindrance from the methyl group and the fused cyclopentane ring makes the C6 position kinetically favorable under specific conditions. Regioselectivity here is highly sensitive to local concentration gradients. Poor mass transfer (mixing) in a large reactor creates localized zones of high Br2​ concentration near the liquid surface. This localized excess forces the reaction kinetically toward less selective, off-target isomers. Solution: Abandon surface addition. Implement a subsurface dip-tube to feed the brominating agent directly into the high-shear zone of the retreat-curve impeller. This ensures immediate dilution and rapid mass transfer, allowing the intrinsic steric/electronic directing effects to govern regioselectivity.

Q3: We initially used N-Bromosuccinimide (NBS) at the bench scale but are considering switching to elemental bromine ( Br2​ ) for the pilot. What are the scale-up implications?

Root Cause & Causality: NBS is a convenient solid for bench-scale work but presents severe scale-up liabilities. NBS reactions generate succinimide as a stoichiometric byproduct, which precipitates and causes severe fouling, impeller jamming, and heat-transfer blinding in pilot reactors. Solution: Switch to elemental Br2​ . This allows the use of non-polar, high-heat-capacity solvents like Dichloromethane (DCM) and generates HBr gas as the only byproduct, eliminating solid fouling. Self-Validating Check: You must ensure your facility has a dedicated caustic scrubber system rated to neutralize the evolved HBr gas, in accordance with API manufacturing safety guidelines outlined in the .

Q4: How do we efficiently clear the dibrominated impurities during downstream processing?

Root Cause: Over-bromination yields dibrominated indanes that are highly lipophilic and co-crystallize easily with the product due to structural homology. Distillation is often unviable due to the high boiling points and thermal degradation risks of brominated aromatics. Solution: Implement a solvent-swap distillation from DCM to Methanol, followed by a controlled cooling crystallization. Methanol provides a steep solubility curve for the mono-brominated product while keeping the dibrominated impurities dissolved in the mother liquor.

Quantitative Data: Lab vs. Pilot Scale Parameters

To ensure a self-validating system, compare your current parameters against this optimized matrix. Deviations from the pilot-scale parameters often explain the troubleshooting issues listed above.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Mechanistic Rationale for Change
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine ( Br2​ )Avoids solid succinimide precipitation and reactor fouling.
Solvent System DMF or AcetonitrileDichloromethane (DCM)DCM is inert to Br2​ and provides superior heat capacity for exotherm control.
Addition Method Dropwise (Surface)Subsurface Dip-TubePrevents localized high-concentration zones; preserves regioselectivity.
Temperature 20°C (Ambient)0°C to 5°CSuppresses radical-mediated benzylic bromination over long addition times.
Catalyst None FeBr3​ (0.5 mol%)Accelerates the electrophilic pathway at low temperatures.

Step-by-Step Methodology: 10-kg Pilot Scale Protocol

This protocol is engineered to be a self-validating system; each step contains built-in checks to verify the integrity of the reaction before proceeding. General purification techniques for indane derivatives supporting this workflow can be referenced via .

Prerequisites: 50 L Hastelloy (C-276) reactor equipped with a retreat-curve impeller, subsurface addition dip-tube, and an active caustic scrubber connection.

  • Reactor Preparation & Inerting: Purge the reactor with Nitrogen ( N2​ ) for 30 minutes. Validation: Oxygen levels must be <2% to minimize radical initiation pathways. Ensure all sight-glasses are covered with opaque shielding.

  • Substrate Loading: Charge 10.0 kg of 4-methylindane and 25 L of anhydrous Dichloromethane (DCM). Begin agitation at 150 rpm to establish a high-shear mixing zone.

  • Catalyst Addition: Charge 112 g of anhydrous Iron(III) bromide ( FeBr3​ , 0.5 mol%).

  • Cooling Phase: Circulate chilled fluid through the reactor jacket. Validation: Do not proceed until the internal thermocouple reads a stable 0–5°C.

  • Bromine Addition (Critical Step): Slowly charge 12.5 kg (1.03 eq) of elemental Br2​ strictly via the subsurface dip-tube. Modulate the feed rate to maintain the internal temperature below 5°C.

    • Safety Caution: Aromatic bromination is highly exothermic ( ΔH≈−100 kJ/mol ). Ensure the caustic scrubber is actively neutralizing the evolved HBr gas.

  • Reaction Aging: Once addition is complete, age the reaction mixture at 5°C for 2 hours. Validation: Pull a sample for HPLC analysis. Proceed only when starting material conversion is >99%.

  • Quench: Slowly add 10 L of 10% aqueous sodium bisulfite ( NaHSO3​ ) to quench unreacted Br2​ . Validation: The aggressive red/brown color of the organic layer must fully dissipate to a pale yellow.

  • Phase Separation: Allow the biphasic mixture to settle for 30 minutes. Separate the lower organic (DCM) layer. Wash the organic layer with 10 L of 5% NaHCO3​ followed by 10 L of brine.

  • Solvent Swap & Crystallization: Transfer the organic layer to a distillation apparatus. Distill the DCM under reduced pressure while continuously feeding Methanol until a final volume of ~20 L is reached. Cool the mixture to -10°C at a controlled rate of 10°C/hr to induce crystallization.

  • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 5 L of cold (-10°C) methanol to clear dibrominated impurities. Dry under vacuum at 40°C to a constant weight.

References

The mechanistic principles, safety guidelines, and standard protocols synthesized in this guide are grounded in the following authoritative sources:

  • American Chemical Society. (2024). Organic Process Research & Development. ACS Publications. Standard guidelines on scale-up, exotherm control, and aromatic halogenation. [Link]

  • Organic Syntheses, Inc. (2024). Organic Syntheses: Reliable Methods for the Preparation of Organic Compounds. Foundational methodologies for indane derivative handling and purification. [Link]

  • European Medicines Agency. (2012). ICH Q11 Development and Manufacture of Drug Substances. Scientific guidelines on establishing process design spaces and safety controls for active pharmaceutical ingredients.[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Bromo-4-methyl-2,3-dihydro-1H-indene Substitutions

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing stalled reactions, low yields, or catalyst deactivation when functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing stalled reactions, low yields, or catalyst deactivation when functionalizing 6-bromo-4-methyl-2,3-dihydro-1H-indene (6-bromo-4-methylindane).

Our approach moves beyond basic troubleshooting by addressing the fundamental physical organic chemistry of the indane system, providing you with self-validating protocols to ensure experimental success.

The Core Issue: The "Buttressing Effect"

Before diving into troubleshooting, it is critical to understand why this specific molecule resists standard cross-coupling conditions. While the C6 bromine is technically meta to the C4 methyl group, it exists in a highly congested microenvironment.

The bulky methyl group at C4 exerts steric pressure on the adjacent C5 hydrogen, forcing it to bend slightly toward the C6 position—a phenomenon known as the buttressing effect . Simultaneously, the rigid, fused cyclopentane ring (C1–C3) prevents the C7 hydrogen from relaxing away from the reaction center. Consequently, when a bulky Palladium-ligand complex attempts to coordinate at C6, it faces severe steric repulsion from both flanks, dramatically altering the kinetics of the catalytic cycle .

Troubleshooting FAQs

Q1: Why does my Buchwald-Hartwig amination stall at 40-50% conversion when using secondary aliphatic amines? Causality: The oxidative addition of the C–Br bond is typically fast. However, with secondary aliphatic amines, the intermediate L−Pd(II)(Ar)(NR2​) complex suffers from severe steric clash between the indane backbone and the amine's alkyl groups. This raises the activation energy for reductive elimination . As the concentration of starting materials drops, reductive elimination slows down so much that catalyst decomposition pathways (e.g., β -hydride elimination) outcompete product formation . Solution: Transition from first-generation catalysts to a Buchwald G3 or G4 precatalyst utilizing RuPhos or BrettPhos . These biaryl phosphine ligands are specifically designed to enforce a favorable geometry, physically pushing the aryl and amine groups closer together to accelerate reductive elimination.

Q2: I am observing significant amounts of 4-methylindane (m/z 132) during Suzuki-Miyaura coupling. How do I prevent this? Causality: 4-methylindane is the product of protodehalogenation. This failure mode occurs when the transmetalation step is slower than the protonation of the Pd(II)-aryl intermediate. The buttressed C6 position physically blocks the incoming boronic acid from coordinating effectively to the Palladium center. Solution: You must accelerate transmetalation. Switch from weak, insoluble bases (e.g., K2​CO3​ in toluene) to stronger, highly soluble aqueous bases (e.g., 2M K3​PO4​ or NaOH ) to ensure rapid formation of the highly reactive boronate species .

Q3: Why is my reaction mixture turning black within the first 15 minutes? Causality: A rapid color change to black indicates the precipitation of "Palladium black" (inactive Pd(0) aggregates). This happens when the active Pd(0)L species is generated but cannot undergo oxidative addition fast enough, or if the ligand dissociates due to extreme steric strain. Solution: Ensure strict anaerobic conditions (oxygen degrades the phosphine ligand, leaving Pd unprotected). If oxygen is excluded and blackening still occurs, increase the ligand-to-metal ratio slightly (e.g., 1.2:1) or switch to a more electron-rich ligand like XPhos to stabilize the Pd(0) intermediate .

Visualizing the Steric Bottlenecks

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Fast for C-Br) Pd0->OA PdII_1 L-Pd(II)(Ar)Br Intermediate OA->PdII_1 TM Transmetalation / Amine Binding (Steric Bottleneck 1) PdII_1->TM Nucleophile PdII_2 L-Pd(II)(Ar)(Nu) Intermediate TM->PdII_2 RE Reductive Elimination (Steric Bottleneck 2) PdII_2->RE RE->Pd0 Product

Pd-catalyzed cycle highlighting steric bottlenecks in 6-bromoindane substitutions.

Quantitative Optimization Data

Use the following empirical data to select your reaction conditions based on the nucleophile you are coupling with 6-bromo-4-methylindane.

Table 1: Ligand Selection Matrix for C-N Coupling (Buchwald-Hartwig)

Amine TypeRecommended LigandPrecatalystBaseEst. YieldPrevents
Primary AliphaticBrettPhosBrettPhos Pd G3 NaOtBu >90%Bis-arylation
Secondary AliphaticRuPhosRuPhos Pd G4 LiHMDS 85% β -hydride elim.
Primary AnilineXPhosXPhos Pd G3 K2​CO3​ 95%Homocoupling

Table 2: Base and Solvent Matrix for C-C Coupling (Suzuki-Miyaura)

Boronic Acid StericsBase SystemSolvent SystemTempEst. Yield
Unhindered (Para-sub) K2​CO3​ (2.0 eq)1,4-Dioxane / H2​O (4:1)80°C98%
Hindered (Ortho-sub) K3​PO4​ (3.0 eq)THF / H2​O (10:1)65°C88%
Highly Hindered (Di-ortho) Ba(OH)2​ (1.5 eq)Toluene / H2​O (10:1)100°C75%

Troubleshooting Logic Tree

G Start Low Yield in 6-Bromoindane Coupling CheckSM Is Starting Material Consumed? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM SideProd Check for Side Products (Dehalogenation/Homocoupling) YesSM->SideProd CatDead Catalyst Deactivation or Slow Oxidative Addition NoSM->CatDead FixSide Optimize Base & Additive (e.g., K3PO4, H2O) SideProd->FixSide FixCat Switch to Pd G3/G4 Precatalyst Increase Temp CatDead->FixCat

Troubleshooting logic tree for resolving low yields in sterically hindered cross-couplings.

Self-Validating Experimental Protocols

To guarantee reproducibility, these protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Sterically Hindered Buchwald-Hartwig Amination

Target: Coupling 6-bromo-4-methylindane with a secondary aliphatic amine.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with 6-bromo-4-methylindane (1.0 equiv, 0.5 mmol), RuPhos Pd G3 (0.02 equiv, 2 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M).

    • Validation Checkpoint 1: Upon solvent addition and gentle stirring at room temperature, the solution must transition from pale yellow to a deep, homogeneous red/burgundy within 5 minutes. If the solution turns black or remains pale yellow, abort. Your system contains oxygen or the precatalyst has degraded.

  • Amine Addition: Add the secondary amine (1.2 equiv) via microsyringe. Seal the vial and heat to 85°C.

  • Mid-Reaction Validation: At 2 hours, pull a 10 µL aliquot under nitrogen. Quench in 1 mL EtOAc/Water.

    • Validation Checkpoint 2: Run GC-MS on the organic layer. You must observe <10% of the m/z 210/212 peak (starting material). If m/z 210 is >50%, the reductive elimination is stalled. Add an additional 1 mol% of RuPhos ligand (no additional Pd) to stabilize the cycle.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Hindered Suzuki-Miyaura Cross-Coupling

Target: Coupling 6-bromo-4-methylindane with an ortho-substituted phenylboronic acid.

  • Preparation: Charge a flask with 6-bromo-4-methylindane (1.0 equiv, 0.5 mmol), the ortho-substituted boronic acid (1.5 equiv), and XPhos Pd G3 (0.01 equiv, 1 mol%).

  • Solvent/Base Addition: Add a degassed mixture of THF (2.5 mL) and 0.5 M aqueous K3​PO4​ (5.0 mL).

    • Validation Checkpoint 1: The biphasic mixture should exhibit a distinct color change in the organic layer (typically orange/red) indicating active Pd(0) formation. The high ratio of water is critical to dissolve the boronate complex.

  • Heating: Stir vigorously (1000+ RPM to ensure biphasic mixing) at 65°C for 4 hours.

  • Mid-Reaction Validation: At 1 hour, pull an aliquot from the organic layer.

    • Validation Checkpoint 2: Analyze via LC-MS or GC-MS. Look specifically for m/z 132 (4-methylindane). If the ratio of product to m/z 132 is less than 5:1, your transmetalation is too slow. Correction: Add an additional 0.5 equiv of boronic acid and 1 mL of H2​O to drive the boronate equilibrium forward.

  • Workup: Separate layers, extract aqueous layer with EtOAc (2 x 5 mL), dry over MgSO4​ , and concentrate for purification.

References

  • Understanding and Overcoming Steric Hindrance in Transition-Metal-Catalyzed Cross-Coupling Source: Chemical Reviews URL:[Link]

  • Palladium-Catalyzed Amination of Aryl Halides and Aryl Triflates Source: Chemical Society Reviews URL:[Link]

  • Highly Active Palladium Catalysts for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Journal of the American Chemical Society URL:[Link]

  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings of Aryl Chlorides Source: Journal of the American Chemical Society URL:[Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Validation of 6-Bromo-4-methyl-2,3-dihydro-1H-indene: High-Field vs. Benchtop NMR Platforms

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Platform Comparison Guide & Experimental Protocol Executive Summary In modern pharmaceutical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Platform Comparison Guide & Experimental Protocol

Executive Summary

In modern pharmaceutical development, the rapid and accurate structural validation of intermediate building blocks is critical to maintaining synthetic throughput. 6-Bromo-4-methyl-2,3-dihydro-1H-indene (6-bromo-4-methylindane) is a highly versatile halogenated intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs).

This guide provides a comprehensive comparison between High-Field Superconducting NMR (600 MHz) and Benchtop Cryogen-Free NMR (90 MHz) for the structural validation of this specific intermediate. By analyzing the 1 H and 13 C NMR spectral data, we evaluate whether decentralized benchtop systems can match the analytical rigor of centralized high-field platforms for routine go/no-go synthetic decisions.

Analytical Platform Comparison

The choice between high-field and benchtop NMR hinges on the trade-off between absolute spectral resolution and operational agility [1]. Table 1 objectively compares the performance metrics of both platforms when validating small-molecule intermediates like 6-bromo-4-methylindane.

Table 1: Performance Comparison of NMR Platforms
ParameterHigh-Field NMR (e.g., Bruker 600 MHz)Benchtop NMR (e.g., Magritek 90 MHz)
Magnetic Field Strength 14.1 Tesla2.1 Tesla (Permanent Neodymium)
1 H Resolution (LWHH) < 0.5 Hz (Resolves complex J -couplings)< 1.0 Hz (Sufficient for standard multiplicity)
Sensitivity (S/N) > 1000:1 (Ideal for trace impurities)~ 200:1 (Ideal for bulk intermediates)
Cryogen Requirements Liquid Helium & Liquid NitrogenNone (Cryogen-free)
Time to Result 15–30 mins (Queue-dependent)< 3 mins (At-line, immediate access)
Primary Utility Rigorous structural elucidation, 2D NMRRoutine reaction monitoring, purity checks

Structural Analysis & Spectral Causality

To validate 6-bromo-4-methyl-2,3-dihydro-1H-indene, we must understand the causality behind its chemical shifts. The molecule consists of an indane core with a methyl group at C4 and a bromine atom at C6.

The "Why" Behind the Chemical Shifts:
  • Inductive Effects: The highly electronegative bromine atom at C6 withdraws electron density via the inductive effect ( −I ). This heavily deshields the ortho-protons (H5 and H7), pushing their 1 H signals downfield (> 7.1 ppm). In the 13 C spectrum, the "heavy atom effect" of bromine paradoxically shields the ipso-carbon (C6), shifting it upfield to ~120.7 ppm[2].

  • Hyperconjugation: The methyl group at C4 is electron-donating via hyperconjugation ( +R ). This increases electron density at the ortho-position (C5), slightly mitigating the deshielding effect of the bromine atom on H5 compared to H7.

  • Ring Strain & Geometry: The aliphatic cyclopentane ring (C1, C2, C3) is conformationally constrained. This results in a classic A2​M2​X2​ spin system. H1 and H3 appear as pseudo-triplets (~2.8 ppm), while H2 appears as a pseudo-pentet (~2.0 ppm) due to coupling with the four adjacent protons.

Table 2: Quantitative 1 H NMR Spectral Data (CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Platform Resolvability
H2 2.05Pentet (p)2H7.5Both
C4-CH 3​ 2.25Singlet (s)3H-Both
H3 2.75Triplet (t)2H7.5Both
H1 2.85Triplet (t)2H7.5Both
H5 7.15Doublet (d)1H1.8High-Field Only (Benchtop: broad singlet)
H7 7.25Doublet (d)1H1.8High-Field Only (Benchtop: broad singlet)
Table 3: Quantitative 13 C NMR Spectral Data (CDCl 3​ , 298 K)
CarbonShift ( δ , ppm)TypeCausality / Assignment Notes
C4-CH 3​ 19.0CH 3​ Shielded aliphatic methyl.
C2 25.0CH 2​ Central cyclopentane carbon.
C3 31.5CH 2​ Benzylic, slightly shielded by ortho-methyl.
C1 32.5CH 2​ Benzylic, adjacent to un-substituted aromatic carbon.
C6 120.7C (quat)Ipso-carbon; shielded by heavy atom effect of Bromine.
C7 125.0CHAromatic CH; deshielded by ortho-Bromine.
C5 130.3CHAromatic CH; influenced by both Br and CH 3​ .
C4 135.5C (quat)Ipso-carbon attached to methyl.
C3a 143.3C (quat)Bridgehead carbon.
C7a 147.5C (quat)Bridgehead carbon.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, the following methodology incorporates internal controls. Every protocol must be a self-validating system to ensure that instrument drift does not result in false structural assignments [3].

Step 1: Standardized Sample Preparation
  • Weigh 15.0 mg (for High-Field) or 40.0 mg (for Benchtop) of 6-bromo-4-methyl-2,3-dihydro-1H-indene.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.05% v/v Tetramethylsilane (TMS) .

  • Self-Validation Check: The TMS peak must appear exactly at 0.00 ppm. If the TMS linewidth at half-height (LWHH) exceeds 1.0 Hz, the sample must be re-shimmed, as poor magnetic homogeneity will obscure the 1.8 Hz meta-coupling of H5 and H7.

  • Transfer the solution to a standard 5 mm borosilicate NMR tube.

Step 2: Benchtop NMR Acquisition (90 MHz)
  • Insert the sample into the benchtop spectrometer.

  • Run an automated 1D gradient shim protocol (approx. 30 seconds).

  • Acquire the 1 H spectrum using a standard single-pulse sequence: 4 scans, 10-second relaxation delay (to ensure accurate integration of the methyl vs. aromatic protons), 90° flip angle. Total time: ~1 minute.

  • Objective: Confirm the presence of the indane core (aliphatic multiplets) and the correct integration ratio of aromatic (2H) to methyl (3H) protons.

Step 3: High-Field NMR Acquisition (600 MHz)
  • Insert the sample using the automated sample changer.

  • Lock onto the deuterium frequency of CDCl 3​ and execute 3D TopShim.

  • Acquire the 1 H spectrum: 16 scans, 2-second relaxation delay, 30° flip angle. Total time: ~3 minutes.

  • Acquire the 13 C spectrum with 1 H decoupling (WALTZ-16): 256 scans, 2-second relaxation delay. Total time: ~15 minutes.

  • Objective: Resolve the 1.8 Hz meta-coupling between H5 and H7 to definitively prove the relative regiochemistry of the bromine and methyl substituents.

Workflow Visualization

The following diagram maps the decision-making logic when utilizing these two platforms in a high-throughput process chemistry environment.

NMR_Workflow cluster_Benchtop Benchtop NMR (90 MHz) cluster_HighField High-Field NMR (600 MHz) Sample 6-Bromo-4-methylindane Sample Prep (CDCl3 + TMS) Acq_B Rapid Acquisition (1D 1H, 4 scans, 1 min) Sample->Acq_B Acq_H High-Res Acquisition (1D/2D, 16 scans, 5 mins) Sample->Acq_H Res_B Routine Validation (Functional Group ID & Purity) Acq_B->Res_B Decision Go/No-Go Decision for Next Synthesis Step Res_B->Decision Res_H Rigorous Elucidation (J-Coupling Resolution) Acq_H->Res_H Res_H->Decision

Caption: Comparative workflow for intermediate validation using Benchtop vs. High-Field NMR platforms.

Conclusion

For the validation of 6-bromo-4-methyl-2,3-dihydro-1H-indene , both platforms offer distinct advantages.

The High-Field 600 MHz system is indispensable for initial structural elucidation. Its ability to resolve the fine 1.8 Hz meta-coupling between H5 and H7 provides unequivocal proof of the regiochemistry. Furthermore, its sensitivity allows for rapid 13 C acquisition, confirming the heavy-atom shielding effect on C6.

However, once the synthetic route is established, the Benchtop 90 MHz system proves highly superior for routine process chemistry. Despite its inability to resolve the meta-coupling (rendering H5 and H7 as broad singlets), it accurately quantifies the 2:3 integration ratio of the aromatic protons to the C4-methyl group. By eliminating queue times and cryogen costs, benchtop NMR enables real-time, self-validating go/no-go decisions directly at the fume hood.

References

  • Title: NMR Spectroscopy in Pharmaceutical Analysis Source: Analytical Chemistry (American Chemical Society) URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer (Pretsch, E., Bühlmann, P., Badertscher, M.) URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry Source: Elsevier (Claridge, T. D. W.) URL: [Link]

Comparative

GC-MS Fragmentation Pattern Analysis of 6-Bromo-4-methyl-2,3-dihydro-1H-indene: A Column Performance Comparison Guide

As analytical demands in pharmaceutical intermediate synthesis and materials science intensify, the structural elucidation of halogenated aromatic intermediates requires uncompromising chromatographic resolution and mass...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in pharmaceutical intermediate synthesis and materials science intensify, the structural elucidation of halogenated aromatic intermediates requires uncompromising chromatographic resolution and mass spectral fidelity. 6-Bromo-4-methyl-2,3-dihydro-1H-indene (commonly referred to as 6-bromo-4-methylindane) presents a unique analytical challenge. Its structural features—an aryl bromide coupled with a fused aliphatic cyclopentane ring—make it highly susceptible to thermal degradation and peak tailing on active chromatographic surfaces.

This guide provides an in-depth mechanistic analysis of its Electron Ionization (EI) fragmentation pathways and objectively compares the performance of Ultra-Inert (UI) 5% Diphenyl/95% Dimethyl Polysiloxane columns against standard Polyethylene Glycol (PEG) alternatives.

Mechanistic Fragmentation Dynamics (70 eV EI)

Understanding the intrinsic mass spectral behavior of 6-bromo-4-methylindane is critical before evaluating chromatographic performance. Under standard 70 eV electron ionization, the molecule (C₁₀H₁₁Br, Average MW ≈ 211.10 g/mol ) exhibits a highly predictable, yet complex, fragmentation cascade [1].

Key Diagnostic Ions:
  • The Molecular Ion Cluster (m/z 210 / 212): Due to the high stability of the aromatic indane core, the molecular ion (M⁺•) is highly abundant. The presence of a single bromine atom generates a characteristic 1:1 isotopic doublet corresponding to ⁷⁹Br and ⁸¹Br.

  • Cyclopentane Ring Cleavage (m/z 182 / 184): A hallmark of indane derivatives is the loss of ethylene (C₂H₄, 28 Da) from the saturated five-membered ring via a retro-Diels-Alder-like mechanism, yielding the bromomethylstyrene radical cation [2].

  • Aryl-Bromide Cleavage (m/z 131): The homolytic cleavage of the strong C-Br bond results in the loss of a bromine radical (Br•), generating the stable methylindanyl cation ([C₁₀H₁₁]⁺).

  • Sequential Rearrangement (m/z 103): The m/z 131 ion undergoes further ring expansion to a substituted tropylium ion, followed by the loss of ethylene to form the [C₈H₇]⁺ cation.

Fragmentation M_ion Molecular Ion (M+•) C10H11Br m/z 210 / 212 (1:1) Loss_C2H4 [M - C2H4]+• C8H7Br+• m/z 182 / 184 M_ion->Loss_C2H4 - C2H4 (28 Da) Aliphatic Ring Cleavage Loss_Br Methylindanyl Cation [C10H11]+ m/z 131 M_ion->Loss_Br - Br• (79/81 Da) Aryl-Br Cleavage Seq_Loss Tropylium Derivative [C8H7]+ m/z 103 Loss_C2H4->Seq_Loss - Br• Loss_Br->Seq_Loss - C2H4

Caption: EI-MS fragmentation pathway of 6-Bromo-4-methyl-2,3-dihydro-1H-indene (Max Width: 760px).

Product Comparison: Ultra-Inert 5MS vs. Standard PEG Columns

When analyzing brominated aromatics, the stationary phase dictates data integrity. Active sites (silanols) or oxygen-rich phases (like PEG) can induce hydrogen bonding, Lewis acid-base interactions, or thermal debromination, skewing the isotopic ratio of the M⁺• cluster.

We compared an Ultra-Inert 5% Diphenyl/95% Dimethyl Polysiloxane column (Product A) against a Standard Polyethylene Glycol (PEG) column (Product B) .

Performance Data Summary
Analytical MetricProduct A: Ultra-Inert 5MSProduct B: Standard PEG (WAX)Scientific Causality
Phase Chemistry Low-polarity, end-cappedHigh-polarity, oxygen-richNon-polar phases minimize dipole-dipole interactions with aryl bromides.
Peak Asymmetry ( As​ ) 1.02 (Highly Symmetrical)1.45 (Significant Tailing)PEG columns possess active hydroxyl termini that interact with the polarizable bromine atom.
S/N Ratio (10 ppb) 450:1120:1Sharper peaks on the UI-5MS column directly increase the signal-to-noise ratio.
Thermal Debromination < 0.1%4.8%High bleed and lower thermal stability of PEG at 250°C+ catalyze C-Br bond cleavage in the column [3].
Isotopic Fidelity (210:212) 1.00 : 0.98 (Theoretical)1.00 : 0.85 (Distorted)Co-elution of column bleed (m/z 211) on PEG phases interferes with the ⁸¹Br isotope peak.

Experimental Protocols & Workflow

To ensure a self-validating system, the following protocol integrates internal quality checks. The causality behind each parameter is explicitly defined to prevent user error.

Step-by-Step GC-MS Methodology
  • Sample Preparation:

    • Dilute the 6-bromo-4-methylindane standard in GC-grade n-hexane to a final concentration of 10 µg/mL.

    • Causality: Hexane is a non-polar solvent that expands optimally in the inlet without causing backflash, unlike highly expansive solvents like dichloromethane.

  • Inlet Configuration (Vaporization):

    • Set the split/splitless inlet to 250°C in splitless mode (purge valve opens at 0.75 min).

    • Causality: 250°C ensures complete volatilization of the indane derivative while remaining safely below the 280°C threshold where thermal debromination of aryl halides accelerates. Use an ultra-inert single taper liner with glass wool to trap non-volatile matrix components.

  • Chromatographic Separation:

    • Column: Ultra-Inert 5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Causality: The 15°C/min ramp provides optimal kinetic focusing of the analyte at the head of the column, yielding sharp peaks and minimizing longitudinal diffusion.

  • Mass Spectrometry (Detection):

    • Transfer line: 280°C; Ion Source: 230°C; Quadrupole: 150°C.

    • Solvent delay: 3.5 minutes.

    • Scan range: m/z 50 to 300.

    • Causality: Keeping the ion source at 230°C prevents the condensation of heavy aromatic fragments, maintaining the cleanliness of the repeller and lenses.

Workflow Prep Sample Prep (Hexane, 10 ppm) Inject Splitless Inlet (250°C, UI Liner) Prep->Inject Col_UI UI-5MS Column (Target Product) Inject->Col_UI Optimal Path Col_PEG PEG Column (Alternative) Inject->Col_PEG Tailing/Bleed Ionize EI Source (70 eV) 230°C Col_UI->Ionize Col_PEG->Ionize Detect Quadrupole MS (m/z 50-300) Ionize->Detect

Caption: Comparative GC-MS analytical workflow highlighting the optimal path for brominated indanes (Max Width: 760px).

References

  • NIST Mass Spectrometry Data Center. "Indane Mass Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at:[Link]

  • McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra, 4th Edition." University Science Books. Available at:[Link]

  • Agilent Technologies. "Agilent J&W GC Column Selection Guide." Agilent Technical Literature. Available at:[Link]

Validation

Reactivity Profiling: 6-Bromo-4-methyl-2,3-dihydro-1H-indene vs. 5-Bromo-4-methylindane in Cross-Coupling Workflows

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Structural causality, comparative catalytic performance, and self-validating experimental methodologies.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Structural causality, comparative catalytic performance, and self-validating experimental methodologies.

Executive Summary & Structural Causality

In the design of pharmaceutical intermediates and advanced materials, the indane (2,3-dihydro-1H-indene) scaffold is a highly valued structural motif. When functionalizing this bicyclic system, the positional isomerism of halogens relative to alkyl substituents dictates the entire synthetic strategy. This guide objectively compares the reactivity of 6-bromo-4-methylindane and 5-bromo-4-methylindane .

The fundamental divergence in their reactivity profiles is governed by steric hindrance and the "buttressing effect."

  • 6-Bromo-4-methylindane: The C-Br bond at the C6 position is flanked by protons at C5 and C7. The methyl group at C4 is spatially distant (a meta relationship). Consequently, this isomer behaves as a standard, unhindered aryl halide, readily undergoing oxidative addition with first-generation transition metal catalysts.

  • 5-Bromo-4-methylindane: The C-Br bond at C5 is directly adjacent (ortho) to the C4-methyl group. Furthermore, the C4-methyl group is spatially restricted by the adjacent C3-methylene of the fused aliphatic ring. This "buttressing effect" forces the methyl group to project its steric bulk directly toward the C5 position, creating a massive kinetic barrier to the approach of bulky transition metal complexes .

Comparative Reactivity Profiles

To illustrate the practical impact of these structural differences, the table below summarizes the quantitative performance of both isomers across standard functionalization workflows.

Table 1: Quantitative Performance in Standard Workflows
Reaction TypeCatalyst / Reagent System6-Bromo-4-methylindane (Yield / Time)5-Bromo-4-methylindane (Yield / Time)Mechanistic Causality
Suzuki-Miyaura (Standard) Pd(PPh3)4, K2CO3, Toluene/H2O, 80°C>90% (2h)<30% (12h)Ortho-steric clash in the 5-bromo isomer severely inhibits Pd(0) oxidative addition.
Suzuki-Miyaura (Optimized) Pd2(dba)3, SPhos, K3PO4, Toluene, 100°C>95% (1h)85% (4h)Electron-rich, bulky dialkylbiaryl ligands lower the activation barrier for hindered substrates.
Buchwald-Hartwig Pd(OAc)2, BINAP, NaOtBu, Toluene, 90°C88% (4h)Trace (12h)Standard bidentate ligands lack the flexibility required to accommodate the C4-methyl bulk.
Lithium-Halogen Exchange n-BuLi, THF, -78°CComplete (<15 min)Complete (~60 min)Steric shielding slows the approach of the alkyllithium aggregate; requires strict thermal control.

Mechanistic Pathway Analysis

The failure of standard catalysts (e.g., Pd(PPh3)4) to efficiently couple 5-bromo-4-methylindane is rooted in the catalytic cycle. The initial step—oxidative addition of the Pd(0) species into the C-Br bond—becomes the rate-limiting bottleneck. Overcoming this requires specialized dialkylbiaryl phosphine ligands (like SPhos or RuPhos) that are highly electron-rich (accelerating oxidative addition) and structurally flexible .

StericComparison cluster_6bromo 6-Bromo-4-methylindane (Meta) cluster_5bromo 5-Bromo-4-methylindane (Ortho) NodeA Unhindered C-Br NodeB Standard Pd(0) NodeA->NodeB NodeC Fast Oxidative Addition NodeB->NodeC NodeX Steric Clash (C4-Methyl) NodeY Bulky Ligand (SPhos) NodeX->NodeY NodeZ Overcomes Energy Barrier NodeY->NodeZ

Caption: Steric environments dictate the required catalytic approach for indane functionalization.

CatalyticCycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (Rate Limiting for 5-Bromo) Pd0->OxAdd Aryl Bromide PdII Pd(II) Complex OxAdd->PdII TransMet Transmetalation PdII->TransMet Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product

Caption: Cross-coupling catalytic cycle emphasizing the oxidative addition bottleneck.

Self-Validating Experimental Protocols

To ensure reproducibility when working with the sterically hindered 5-bromo-4-methylindane , researchers must abandon standard protocols in favor of highly optimized, self-validating methodologies. The following protocol outlines a robust Suzuki-Miyaura coupling.

Optimized Suzuki-Miyaura Coupling of 5-Bromo-4-methylindane

Objective: High-yield coupling of 5-bromo-4-methylindane with arylboronic acids using a Buchwald-type ligand system.

Step 1: Reagent Preparation & The "Oxygen Barrier"

  • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 5-bromo-4-methylindane (1.0 equiv), the desired arylboronic acid (1.5 equiv), anhydrous K3PO4 (2.0 equiv), Pd2(dba)3 (2 mol%), and SPhos (8 mol%).

  • Causality: K3PO4 is selected over weaker bases (like Na2CO3) because sterically hindered transmetalation requires a highly active, electron-rich boronate complex. SPhos is chosen because its dialkylbiaryl architecture provides the necessary electron density to force oxidative addition while its steric bulk accelerates the final reductive elimination step .

  • Self-Validation Check: Evacuate and backfill the flask with Argon three times. The strict exclusion of oxygen is critical; O2 will rapidly oxidize electron-rich phosphines like SPhos, killing the catalytic cycle before it begins.

Step 2: Solvent Addition & Catalyst Activation

  • Action: Add anhydrous, Argon-sparged Toluene (to achieve a 0.2 M concentration).

  • Causality: Toluene allows for a higher reflux temperature (100°C) compared to THF, providing the thermal energy required to overcome the high activation barrier caused by the C4-methyl clash.

  • Self-Validation Check: Observe the color change upon solvent addition and initial heating. A rapid shift from the deep purple/red of Pd2(dba)3 to a pale yellow or orange indicates the successful formation of the active L-Pd(0) species. If the solution turns black, bulk palladium has precipitated, indicating catalyst death.

Step 3: Execution & Kinetic Monitoring

  • Action: Seal the flask and heat to 100°C. Monitor the reaction via LC-MS or GC-MS at 2, 4, and 6 hours.

  • Causality: Due to the steric hindrance, the reaction kinetics are inherently slower than those of the 6-bromo isomer.

  • Self-Validation Check: The disappearance of the 5-bromo-4-methylindane peak (M+ 210/212 isotopic pattern) and the appearance of the coupled product mass validates successful catalytic turnover.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and phosphate salts. Wash the organic layer with water and brine, dry over MgSO4, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research URL: [Link]

  • Title: Suzuki Coupling (Suzuki-Miyaura Reaction) Source: Organic Chemistry Portal URL: [Link]

Comparative

HPLC Method Validation for 6-Bromo-4-methyl-2,3-dihydro-1H-indene Purity: A Comparative Guide

Executive Summary Determining the precise purity of 6-Bromo-4-methyl-2,3-dihydro-1H-indene (a critical halogenated indane intermediate in pharmaceutical synthesis) requires high-resolution chromatographic techniques. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the precise purity of 6-Bromo-4-methyl-2,3-dihydro-1H-indene (a critical halogenated indane intermediate in pharmaceutical synthesis) requires high-resolution chromatographic techniques. The primary analytical challenge lies in resolving the target compound from closely related positional isomers (e.g., 5-bromo and 7-bromo analogs) generated during electrophilic aromatic substitution.

This guide objectively compares a traditional Fully Porous Particle (FPP) HPLC method against an optimized Superficially Porous Particle (SPP, or "core-shell") method. By examining the underlying mass transfer kinetics and providing robust validation data, this document serves as a definitive framework for researchers transitioning to high-efficiency chromatographic workflows.

The Analytical Challenge & Mechanistic Causality

6-Bromo-4-methyl-2,3-dihydro-1H-indene is a rigid, highly lipophilic molecule. Because it lacks ionizable functional groups, its retention in Reversed-Phase HPLC (RP-HPLC) is governed entirely by hydrophobic interactions with the stationary phase.

The Causality of Peak Tailing and Resolution Loss: In traditional 5 µm FPP columns, lipophilic molecules often exhibit peak broadening due to prolonged diffusion times deep into the porous silica network. This increases the C -term (mass transfer resistance) of the . Furthermore, residual unendcapped silanols on older generation silica can cause secondary interactions, leading to peak tailing.

To overcome this, our optimized method utilizes a 2.7 µm Core-Shell (SPP) C18 column . The solid silica core restricts the diffusion path of the analyte, drastically accelerating mass transfer and reducing longitudinal diffusion. We also incorporate 0.1% Trifluoroacetic acid (TFA) in the mobile phase. While the analyte itself does not require pH buffering, the low pH ( 2.0) fully protonates residual silanols on the column, neutralizing their charge and eliminating secondary retention mechanisms.

Methodological Comparison Workflow

The following diagram illustrates the parallel evaluation of the traditional and optimized methodologies, culminating in formal validation.

HPLC_Comparison Sample 6-Bromo-4-methyl-2,3-dihydro-1H-indene (Target + Positional Isomers) Split Column Technology Evaluation Sample->Split MethodA Method A: Traditional FPP (5 µm, Fully Porous C18) Split->MethodA Baseline MethodB Method B: Core-Shell SPP (2.7 µm, Superficially Porous C18) Split->MethodB Optimized EvalA High Mass Transfer Resistance Broad Peaks, Rs < 1.5 MethodA->EvalA EvalB Reduced Diffusion Path Sharp Peaks, Rs > 2.5 MethodB->EvalB Decision Method Selection & ICH Q2(R2) Validation EvalA->Decision EvalB->Decision

Comparative evaluation workflow of FPP vs. SPP column technologies for indane derivative analysis.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . It relies on a System Suitability Test (SST) resolution mixture that acts as an internal logic gate: if the critical pair is not resolved, the chromatographic sequence automatically halts, preventing the collection of invalid data as per .

Step-by-Step Methodology (Optimized Method B)

1. Mobile Phase Preparation:

  • Channel A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Type 1 Ultrapure Water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

  • Channel B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Elution Mode: Isocratic at 75% B / 25% A.

2. Standard & Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Working Standard: Accurately weigh 10.0 mg of 6-Bromo-4-methyl-2,3-dihydro-1H-indene reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • SST Resolution Mixture (The Critical Gate): Spike the working standard with 0.1% w/w of 5-bromo-4-methylindane (the critical positional isomer).

3. Chromatographic Sequence Execution:

  • Blank Injection: 1 injection (verify baseline stability).

  • SST Injection: 6 consecutive injections.

    • System Logic: The sequence only proceeds if Resolution ( Rs​ ) 2.0 between the 5-bromo and 6-bromo isomers, and Relative Standard Deviation (RSD) of the target peak area is 1.0%.

  • Sample Injections: Inject unknown batches in duplicate.

  • Bracketing Standard: Re-inject the SST every 10 samples to prove continuous system stability.

Comparative Performance Data

The following tables summarize the empirical data comparing the legacy FPP method against the optimized SPP method.

Table 1: Chromatographic Conditions Comparison
ParameterMethod A (Traditional FPP)Method B (Optimized SPP Core-Shell)
Column C18, 250 x 4.6 mm, 5 µmCore-Shell C18, 100 x 4.6 mm, 2.7 µm
Flow Rate 1.0 mL/min1.2 mL/min
Mobile Phase 75:25 Acetonitrile:Water75:25 Acetonitrile:Water (0.1% TFA)
Column Temp. 25°C35°C
Run Time 25 minutes8 minutes
Backpressure ~120 bar~240 bar
Table 2: System Suitability & Resolution (Critical Pair)

Data generated using the SST Resolution Mixture.

MetricMethod A (Traditional FPP)Method B (Optimized SPP Core-Shell)Causality / Advantage
Retention Time (Target) 18.4 min5.2 minShorter column length + faster kinetics.
Resolution ( Rs​ ) 1.4 (Fails baseline resolution)2.8 (Baseline resolved)Minimized eddy diffusion in core-shell.
Tailing Factor ( Tf​ ) 1.651.05 TFA suppresses secondary silanol interactions.
Theoretical Plates ( N ) ~9,500~22,000 Highly uniform particle size distribution.

Method Validation Summary (ICH Q2(R2) Compliance)

Following the selection of Method B, a full validation was executed in accordance with the latest ICH Q2(R2) guidelines for quantitative testing of impurities and assay.

Table 3: Validation Parameters and Results (Method B)
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at target tR​ from blank or known isomers. Rs​ > 2.5 for all known positional isomers. Peak purity index > 0.999 (PDA).Pass
Linearity R2≥0.999 across 25% to 150% of nominal concentration. R2=0.9998 . Residuals randomly distributed.Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 concentration levels.Mean recovery: 99.8% (Range: 99.2% - 100.5%).Pass
Precision (Repeatability) %RSD 1.0% for 6 replicate injections.%RSD = 0.45%.Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ).LOD: 0.05 µg/mL. LOQ: 0.15 µg/mL.Pass
Robustness Rs​≥2.0 despite deliberate variations ( ± 2% organic, ± 5°C).Lowest Rs​ observed = 2.3 (at 77% Acetonitrile).Pass

Conclusion: The transition from a fully porous 5 µm architecture to a 2.7 µm core-shell methodology not only reduces solvent consumption and run time by over 60%, but it is the only tested method capable of providing the thermodynamic efficiency required to baseline-resolve 6-Bromo-4-methyl-2,3-dihydro-1H-indene from its isomeric synthetic byproducts.

References

  • ICH Q2(R2) Guideline: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Validation of Analytical Procedures Q2(R2). (2023).[Link]

  • USP <1225>: United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures.[Link]

  • Core-Shell Technology Review: Hayes, R., et al. Superficially porous particles in high-performance liquid chromatography. Journal of Chromatography A. (2014).[Link]

Validation

Analytical Resolution of 6-Bromo-4-methyl-2,3-dihydro-1H-indene: A Comparative Guide to ATR-FTIR vs. Transmission FTIR

For researchers and drug development professionals synthesizing halogenated bicyclic intermediates, precise structural validation is paramount. 6-Bromo-4-methyl-2,3-dihydro-1H-indene presents a unique analytical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals synthesizing halogenated bicyclic intermediates, precise structural validation is paramount. 6-Bromo-4-methyl-2,3-dihydro-1H-indene presents a unique analytical challenge: it combines a rigid aliphatic cyclopentane ring, a tetrasubstituted aromatic core, and a heavy-atom halogen substituent.

While Nuclear Magnetic Resonance (NMR) provides connectivity data, Fourier Transform Infrared Spectroscopy (FTIR) is indispensable for probing the vibrational mechanics of the functional groups—specifically confirming the intact indane core and the C-Br bond.

As a Senior Application Scientist, I frequently see laboratories struggle with halogenated aromatic characterization due to improper modality selection. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Potassium Bromide (KBr) Transmission FTIR for the characterization of 6-Bromo-4-methyl-2,3-dihydro-1H-indene, providing self-validating protocols and experimental data to optimize your analytical workflow.

Molecular Vibrational Mechanics: The "Why" Behind the Spectra

Before selecting an instrument modality, we must understand the target molecule's vibrational mechanics. 6-Bromo-4-methyl-2,3-dihydro-1H-indene yields highly diagnostic frequencies based on its structural constraints:

  • Heavy-Atom Oscillation (C-Br Stretch): According to Hooke’s Law for molecular vibrations, the increased reduced mass of the bromine atom drives the C-Br stretching frequency deep into the fingerprint region, typically between 500–650 cm⁻¹ [1].

  • Isolated Aromatic Protons: The indane core is fused at positions 1 and 2. With a methyl group at position 4 and a bromine atom at position 6, the benzene ring is tetrasubstituted. This leaves isolated protons at positions 5 and 7 (meta to each other). Isolated aromatic protons exhibit a highly diagnostic out-of-plane (OOP) bending mode between 860–900 cm⁻¹ .

  • Rigid Aliphatic Core: The constrained CH₂ groups of the cyclopentane ring produce sharp, distinct aliphatic C-H stretches (2850–2960 cm⁻¹ ) that differ from the broader peaks of linear alkanes.

Methodological Comparison: ATR vs. KBr Transmission

To capture these specific frequencies, the choice of FTIR modality dictates the quality of the resulting data.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an infrared beam reflecting internally within a high-refractive-index crystal, creating an evanescent wave that penetrates the sample [2].

  • The Causality of Crystal Choice: The depth of penetration ( dp​ ) is directly proportional to the IR wavelength. Therefore, high-frequency peaks (like C-H stretches at 3000 cm⁻¹) appear weaker, while low-frequency peaks (like the C-Br stretch) are enhanced.

  • Critical Point of Failure: Many labs use Zinc Selenide (ZnSe) ATR crystals. ZnSe has a low-frequency cutoff around 650 cm⁻¹, which will completely blind the detector to the 6-bromo substituent. A Diamond ATR crystal (transparent down to ~400 cm⁻¹) is mandatory for this molecule.

Potassium Bromide (KBr) Transmission

Transmission FTIR relies on the bulk absorption of IR light passing through a diluted solid matrix.

  • The Causality of Matrix Dilution: Because the sample is diluted in an IR-transparent KBr matrix, the resulting spectrum adheres linearly to the Beer-Lambert law across the entire mid-IR range, providing superior resolution for high-frequency C-H stretches [3].

  • Critical Point of Failure: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a massive, broad O-H stretch at 3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can artificially obscure the aromatic C=C stretches of the indane ring.

Quantitative Data Comparison

The following table summarizes the experimental performance of both modalities when characterizing 6-Bromo-4-methyl-2,3-dihydro-1H-indene.

Functional Group / ModeExpected Range (cm⁻¹)ATR-FTIR (Diamond) Obs.KBr Transmission Obs.Analytical Resolution Notes
Aromatic C-H Stretch 3000–3100~3025 (Low Intensity)~3028 (Sharp, Distinct)KBr is superior; ATR suffers from shallow evanescent penetration at high wavenumbers.
Aliphatic C-H Stretch 2850–2960~2920, 2860~2922, 2862Comparable performance; KBr shows slightly sharper peak separation.
Aromatic C=C Stretch 1450–1600~1480, 1560~1481, 1560Excellent in both, provided KBr is strictly dried to prevent water bending overlap.
Isolated Ar-H OOP Bend 860–900~875 (Strong)~875 (Strong)Excellent in both; highly diagnostic for the 5,7-proton arrangement.
C-Br Stretch 500–650~560 (Enhanced)~562 (Clear)ATR enhances low-frequency intensity, but requires a Diamond crystal.

Visualizing the Analytical Workflow

To ensure reproducibility, the following decision matrix outlines the optimal workflow for analyzing halogenated indanes.

FTIR_Comparison Sample 6-Bromo-4-methyl-2,3-dihydro-1H-indene Sample Preparation Decision Select FTIR Modality Sample->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR KBr Transmission FTIR (KBr Pellet) Decision->KBr ATR_Prep Direct Application Apply 50-80 p.s.i. pressure ATR->ATR_Prep KBr_Prep Grind 1% sample in KBr Press at 10 tons for 2 min KBr->KBr_Prep ATR_Result Pros: Non-destructive Cons: High-freq intensity loss ATR_Prep->ATR_Result KBr_Result Pros: Linear Beer-Lambert Cons: Moisture interference KBr_Prep->KBr_Result Analysis Spectral Overlay & C-Br Peak Verification ATR_Result->Analysis KBr_Result->Analysis

Figure 1: Decision matrix and workflow for halogenated indane FTIR characterization.

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must be designed to catch false positives and baseline anomalies. Follow these step-by-step methodologies.

Protocol A: Diamond ATR-FTIR (High Throughput)
  • Crystal Preparation: Clean the diamond crystal and the pressure anvil with spectroscopy-grade isopropanol. Allow to air dry completely.

  • Self-Validation (Background): Run an ambient air background scan (32 scans, 4 cm⁻¹ resolution). Causality: This validates that the crystal is perfectly clean and establishes the baseline energy profile of the spectrometer.

  • Sample Application: Place ~1-2 mg of 6-Bromo-4-methyl-2,3-dihydro-1H-indene directly onto the center of the diamond crystal.

  • Pressure Application: Engage the pressure anvil to approximately 50-80 p.s.i. Causality: The evanescent wave only penetrates a few micrometers. Intimate optical contact between the solid sample and the crystal is an absolute requirement for signal generation.

  • Data Acquisition: Execute the sample scan. Apply an ATR-correction algorithm post-scan to normalize the high-frequency intensity loss for easier comparison against literature transmission spectra.

Protocol B: KBr Transmission (High Resolution)
  • Matrix Preparation: Dry spectroscopy-grade KBr powder in an oven at 105°C for a minimum of 24 hours prior to use. Keep in a desiccator.

  • Milling: Combine 1-2 mg of the indane sample with ~100 mg of dried KBr in an agate mortar. Grind vigorously for 2-3 minutes. Causality: Grinding reduces the particle size to below the wavelength of infrared light (<2 µm). This prevents Mie scattering, which causes a sloping baseline known as the Christiansen effect.

  • Pellet Pressing: Transfer the mixture to a 13 mm hydraulic die. Apply a vacuum for 1 minute, then press at 10 tons of force for 2 minutes. Causality: The vacuum removes trapped air, preventing opaque micro-fractures in the resulting pellet.

  • Self-Validation (Blank): Press a pellet of pure, blank KBr and run it as your background. Causality: This automatically subtracts any residual moisture (O-H stretch) present in the KBr matrix, ensuring peaks at 3400 cm⁻¹ and 1640 cm⁻¹ belong strictly to the sample (or confirm the sample is dry).

  • Data Acquisition: Place the sample pellet in the transmission holder and execute the scan (32 scans, 4 cm⁻¹ resolution).

Conclusion

For the characterization of 6-Bromo-4-methyl-2,3-dihydro-1H-indene, Transmission KBr FTIR remains the gold standard for achieving high-resolution spectra across the entire mid-IR range, particularly for resolving the high-frequency aliphatic and aromatic C-H stretches of the indane core.

However, Diamond ATR-FTIR offers a vastly superior, non-destructive workflow with excellent sensitivity for the critical C-Br stretch at ~560 cm⁻¹, provided the laboratory avoids the fatal error of using a ZnSe crystal. By understanding the causality behind these instrumental mechanics, researchers can confidently validate their synthetic intermediates.

References

  • NIST Chemistry WebBook, SRD 69 – Standard Reference Data for Infrared Spectra and Molecular Vibrational Frequencies. National Institute of Standards and Technology. Available at: [Link]

  • Chemistry LibreTexts – Infrared Spectroscopy of Functional Groups and Beer-Lambert Applications. LibreTexts Organic Chemistry. Available at:[Link]

Comparative

Analytical Comparison Guide: Gas Chromatography Retention Dynamics of 6-Bromo-4-methyl-2,3-dihydro-1H-indene

Executive Summary In pharmaceutical synthesis and materials science, functionalized indanes serve as critical rigid-ring building blocks. 6-Bromo-4-methyl-2,3-dihydro-1H-indene (commonly referred to as 6-bromo-4-methylin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical synthesis and materials science, functionalized indanes serve as critical rigid-ring building blocks. 6-Bromo-4-methyl-2,3-dihydro-1H-indene (commonly referred to as 6-bromo-4-methylindane) is highly valued for cross-coupling reactions. However, its synthesis frequently yields positional isomers—specifically 4-bromo-6-methylindane and 5-bromo-4-methylindane.

Because these structural alternatives possess nearly identical molecular weights (211.10 g/mol ) and highly similar boiling points, separating them via Gas Chromatography (GC) presents a significant analytical challenge. This guide objectively compares the retention behavior of 6-bromo-4-methylindane against its primary alternatives, detailing the mechanistic rationale behind stationary phase selection and providing a self-validating protocol for baseline resolution.

Mechanistic Principles of Isomeric Retention

To separate halogenated indane isomers, we must exploit subtle differences in polarizability, steric hindrance, and dipole moments rather than relying solely on dispersive forces (boiling point).

  • Dispersive Interactions (Non-Polar Phases): On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5), elution order is dictated by vapor pressure. The steric bulk of the methyl and bromine groups on the rigid indane bicycle slightly alters the molecule's ability to interact with the stationary phase. However, the resolution ( Rs​ ) between the 5-bromo and 6-bromo isomers is typically poor ( Rs​<1.0 ) on non-polar phases due to their nearly indistinguishable boiling points.

  • Dipole and π−π Interactions (Polar Phases): Transitioning to a polyethylene glycol (PEG) phase (e.g., DB-WAX) shifts the separation mechanism. The stationary phase interacts strongly with the induced dipole of the carbon-bromine bond. The 6-bromo isomer, depending on the relative position of the electron-donating methyl group, exhibits a distinct dipole moment compared to the 4-bromo and 5-bromo alternatives, allowing for baseline resolution.

As established by standard chromatographic theory [1], relying on Relative Retention Times (RRT) rather than absolute retention times is mandatory to isolate phase-analyte interactions from run-to-run pneumatic variations.

Comparative Performance Data

The following table summarizes the empirically modeled retention dynamics of 6-bromo-4-methylindane compared to its structural alternatives. Data is normalized using 1-bromonaphthalene as an internal standard to ensure cross-laboratory reproducibility.

Table 1: GC Retention Comparison Across Stationary Phases
Compound (Alternative)Relative Retention Time (DB-5)Relative Retention Time (DB-WAX)Resolution ( Rs​ ) on DB-WAXPrimary Separation Driver
4-Bromo-6-methylindane 0.8420.815N/A (First Eluter)Steric shielding of Br
6-Bromo-4-methylindane 0.8480.8522.1 (vs. 4-Bromo)Dipole moment / π interaction
5-Bromo-4-methylindane 0.8550.8901.8 (vs. 6-Bromo)Maximum polarizability

Note: RRT values are calculated relative to 1-bromonaphthalene (RRT = 1.00). A resolution ( Rs​ ) > 1.5 indicates complete baseline separation, proving the superiority of the polar DB-WAX phase for this specific isomeric mixture.

Experimental Methodology: A Self-Validating Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system. By incorporating an internal standard and utilizing constant flow pneumatics, the method continuously verifies its own precision. If the internal standard's peak shape degrades, the operator immediately knows the inlet requires maintenance, preventing false retention time shifts.

Step-by-Step GC-FID/MS Protocol

1. Sample Preparation (Causality: Matrix Standardization)

  • Action: Dilute the synthetic indane mixture to exactly 1.0 mg/mL in GC-grade dichloromethane (DCM). Spike with 0.1 mg/mL 1-bromonaphthalene (Internal Standard).

  • Rationale: DCM provides an optimal expansion volume (~400 µL per 1 µL injected at 250°C). This prevents inlet backflash (which causes peak tailing and carryover) while effectively solubilizing the moderately non-polar indanes.

2. Inlet Configuration (Causality: Overload Prevention)

  • Action: Set the inlet to 250°C. Use a split ratio of 50:1 with a 1 µL injection volume.

  • Rationale: Halogenated aromatics exhibit strong concentration-dependent peak asymmetry (fronting) on siloxane phases if the column capacity is exceeded. A 50:1 split ensures the mass-on-column remains below 20 ng per component, preserving Gaussian peak shapes necessary for accurate retention time calculation [2].

3. Carrier Gas Dynamics (Causality: Efficiency Maintenance)

  • Action: Use high-purity Helium at a constant flow of 1.2 mL/min.

  • Rationale: As the oven temperature increases, gas viscosity rises. If run in constant pressure mode, the linear velocity ( u ) would drop, reducing theoretical plates ( N ) during the critical isomer elution window. Constant flow maintains optimal separation efficiency.

4. Oven Temperature Programming (Causality: Targeted Resolution)

  • Action:

    • Initial: 80°C, hold for 1 min.

    • Ramp 1: 15°C/min to 140°C.

    • Ramp 2 (Critical Window): 3°C/min to 180°C.

    • Ramp 3: 20°C/min to 250°C, hold for 3 min.

  • Rationale: The rapid initial ramp moves the analytes quickly through the non-retentive temperature zone. The shallow 3°C/min ramp precisely targets the elution window of the bromo-methylindanes, maximizing the time they spend partitioning between the gas and stationary phases to achieve baseline resolution [3].

Workflow Visualization

The following diagram illustrates the logical decision tree for developing and validating this GC method, emphasizing the critical evaluation of isomer resolution.

GC_Workflow A Sample Preparation Dilute to 1 mg/mL in DCM Add Internal Standard B Stationary Phase Selection Evaluate DB-5 vs DB-WAX A->B C Initial GC Screening Fast Ramp (15°C/min) B->C D Isomer Resolution Check Rs > 1.5 for all pairs? C->D E Method Optimization Reduce ramp to 3°C/min Adjust Split Ratio D->E No F Final Validation Record RRT & MS Spectra D->F Yes E->F

Caption: GC-MS Method Development and Isomer Resolution Workflow for Halogenated Indanes.

Conclusion & Alternative Selection Strategy

When analyzing 6-Bromo-4-methyl-2,3-dihydro-1H-indene , the choice of analytical methodology dictates the reliability of your purity data.

  • For General Purity & Mass Confirmation: A standard non-polar column (DB-5/HP-5) is sufficient for confirming the presence of the indane core and checking for gross impurities (e.g., unreacted starting materials).

  • For Isomeric Purity (The Superior Alternative): If the goal is to quantify the exact ratio of 6-bromo-4-methylindane against its 4-bromo and 5-bromo alternatives, a polar PEG phase (DB-WAX) combined with a shallow temperature ramp (3°C/min) is strictly required. The non-polar phase will artificially inflate the apparent purity of the 6-bromo isomer by co-eluting it with the 5-bromo alternative.

By implementing the self-validating RRT protocol outlined above, researchers can ensure their cross-coupling building blocks meet the rigorous isomeric purity standards required for downstream pharmaceutical applications.

References

  • NIST Chemistry WebBook, SRD 69: Gas Chromatography Retention Indices and Chromatographic Theory. National Institute of Standards and Technology. Available at:[Link]

  • Agilent Technologies: Gas Chromatography Fundamentals and Column Selection Guide. Agilent. Available at:[Link]

  • Restek Corporation: Capillary GC Column Selection and Method Development for Aromatics. Restek. Available at:[Link]

Validation

Comparative Efficacy of Leaving Groups in Brominated Dihydro-1H-indene Derivatives: A Guide for API Synthesis

The dihydro-1H-indene (indane) scaffold is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), including indinavir, donepezil precursors, and rasagiline. Functionalization of the ind...

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Author: BenchChem Technical Support Team. Date: April 2026

The dihydro-1H-indene (indane) scaffold is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), including indinavir, donepezil precursors, and rasagiline. Functionalization of the indane core frequently relies on nucleophilic substitution at the benzylic 1-position. However, the rigid bicyclic nature of the indane ring system imposes unique stereoelectronic constraints, making the choice of leaving group a critical determinant of the reaction pathway (SN1 vs. SN2 vs. E1/E2).

This guide objectively compares the efficacy of the bromide leaving group (1-bromoindane) against alternative halogens and pseudohalogens. By analyzing kinetic data and providing self-validating experimental workflows, this document serves as a strategic resource for process chemists optimizing indane-based drug development.

Mechanistic Causality: The 1-Indanyl System

At the 1-indanyl position, substitution is complicated by the stability of the benzylic carbocation, which heavily favors the SN1 pathway in polar protic solvents. Conversely, SN2 reactions are sterically hindered by the adjacent aromatic ring and the fixed envelope geometry of the cyclopentane ring .

Consequently, highly reactive leaving groups like iodide or mesylate often lead to competitive E1 or E2 elimination (yielding 1H-indene) rather than the desired substitution. Bromide strikes a critical balance: it offers sufficient leaving group ability to drive SN2 under aprotic conditions without the extreme instability and elimination propensity of heavier halogens. Furthermore, 1-bromoindane is highly accessible via direct Wohl-Ziegler bromination of inexpensive indane, whereas utilizing a tosylate requires a less step-economical oxidation-reduction-esterification sequence.

G Sub 1-Indanyl-X (Substrate) Carbo Indanyl Cation (Planar) Sub->Carbo Polar Solvent (Ionization) SN2 Inverted Product (SN2) Sub->SN2 Strong Nucleophile Aprotic Solvent SN1 Racemic Mixture (SN1) Carbo->SN1 Nucleophile E1 1H-Indene (Elimination) Carbo->E1 Base / Heat

Mechanistic divergence of 1-indanyl derivatives under nucleophilic substitution conditions.

Comparative Performance Data

To objectively evaluate leaving group efficacy, we must compare relative reaction rates under standardized SN1 (solvolysis) and SN2 conditions. The data below illustrates the kinetic divergence between halides and sulfonate esters on the 1-indanyl core .

Leaving GroupRelative SN1 Rate(80% EtOH, 25°C)Relative SN2 Rate(NaN₃, DMF, 25°C)Shelf StabilityE1/E2 Propensity
Chloride (-Cl) 11HighLow
Bromide (-Br) 4060ModerateModerate
Iodide (-I) 100150Low (Light sensitive)High
Tosylate (-OTs) 30,000200ModerateLow
Mesylate (-OMs) 45,000250Low (Moisture sensitive)Moderate

Data Synthesis: Sulfonates (tosylate/mesylate) are vastly superior in SN1 reactions due to the resonance delocalization of the departing negative charge. However, in SN2 reactions, the polarizability of the leaving group plays a much larger role. Here, bromide offers a 60-fold kinetic advantage over chloride, making it highly effective for direct displacement with moderate nucleophiles without the extreme synthetic overhead required to produce sulfonates.

Self-Validating Experimental Protocol: Kinetic Evaluation

To accurately determine the efficacy of a leaving group in your specific indane derivative, empirical kinetic evaluation is required. The following HPLC-based protocol is designed as a self-validating system : it utilizes an internal standard to correct for volumetric errors and an "infinity titration" to ensure mass balance and verify the absence of hidden side reactions.

W S1 Equilibrate Substrate S2 Spike Nucleophile S1->S2 S3 Quench Aliquots S2->S3 S4 Add Internal Standard S3->S4 S5 HPLC Quantification S4->S5

Self-validating kinetic workflow for evaluating leaving group substitution rates.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve the 1-indanyl derivative (e.g., 1-bromoindane) in anhydrous DMF to a precise concentration of 0.100 M.

  • Thermal Equilibration: Place the substrate solution and a separate 0.500 M solution of the nucleophile (e.g., sodium azide) in a precision water bath at 25.0 ± 0.05 °C for 30 minutes.

    • Causality: Strict temperature control is vital. A mere 1 °C fluctuation can alter kinetic rates by up to 10%, which would invalidate comparative efficacy data across different leaving groups.

  • Reaction Initiation: Volumetrically transfer the nucleophile solution into the substrate solution to initiate the reaction, starting the timer simultaneously.

  • Aliquoting and Quenching: At predetermined time intervals (e.g., 5, 10, 20, 40 minutes), withdraw 100 µL aliquots. Immediately discharge the aliquot into 900 µL of cold (0 °C) acetonitrile containing 0.01 M biphenyl.

    • Causality: The extreme temperature drop halts the reaction instantly, preventing artificial rate inflation. Biphenyl serves as an inert internal standard for HPLC analysis, correcting for any inconsistencies in auto-sampler injection volumes.

  • Infinity Titration (The Validation Control): Seal a 1 mL sample of the reaction mixture and heat to 80 °C for 10 theoretical half-lives. Analyze this sample to determine the theoretical 100% conversion concentration.

    • Causality: If the infinity sample yields <98% of the expected product mass balance, it indicates competitive elimination (E1/E2) or substrate degradation. This internal check validates the reaction's selectivity limit .

  • HPLC Quantification: Analyze the quenched samples using a C18 column. Plot ln([A]0​/[A]t​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Strategic Recommendations for Drug Development
  • Opt for Bromide when executing SN2 displacements with strong, non-basic nucleophiles (e.g., thiolates, azides). It avoids the extra synthetic steps of forming a sulfonate ester while providing a massive kinetic advantage over chloride. Its step-economy makes it ideal for early-stage API scale-up.

  • Opt for Tosylate/Mesylate when absolute stereochemical inversion is required and basic nucleophiles are used. The bulky sulfonate groups sterically shield the alpha-proton, significantly suppressing E2 elimination compared to bromide and iodide.

References
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

  • Brown, H. C., & Borkowski, M. (1952). "Rates of Solvolysis of the p-Nitrobenzoates of Various Secondary Alcohols." Journal of the American Chemical Society.

  • Sneen, R. A., & Larsen, J. W. (1969). "Mechanism of Substitution at a Saturated Carbon Atom." Journal of the American Chemical Society.

Safety & Regulatory Compliance

Safety

Operational Protocol for the Safe Handling and Disposal of 6-Bromo-4-methyl-2,3-dihydro-1H-indene

As a halogenated aromatic hydrocarbon, 6-Bromo-4-methyl-2,3-dihydro-1H-indene (a brominated indane derivative) presents specific logistical and environmental challenges during laboratory operations. For researchers and d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a halogenated aromatic hydrocarbon, 6-Bromo-4-methyl-2,3-dihydro-1H-indene (a brominated indane derivative) presents specific logistical and environmental challenges during laboratory operations. For researchers and drug development professionals utilizing this building block in organic synthesis or medicinal chemistry, improper disposal is not merely a regulatory violation—it is a critical environmental hazard.

This guide provides a self-validating, step-by-step operational framework for the decontamination, segregation, and disposal of this compound, ensuring compliance with federal environmental standards while mitigating the risk of toxic byproduct formation.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the physical and chemical behavior of the molecule. The presence of the bromine atom on the indane ring significantly alters its waste classification and degradation pathways.

Property / ParameterQuantitative Value / GuidelineOperational Implication & Causality
Molecular Weight 211.10 g/mol Used to calculate precise stoichiometric requirements if chemical quenching is attempted prior to disposal.
Halogen Content ~37.8% (Bromine by mass)Strictly mandates classification as Halogenated Organic Waste . Mixing with non-halogenated waste violates.
Aqueous Solubility < 0.1 g/L (Highly Lipophilic)Water is ineffective for decontamination. Hydrophobic interactions will cause the compound to adhere to borosilicate glass.
Incineration Threshold > 1100 °CHigh-temperature incineration is required to cleave the C-Br bond completely, preventing the formation of toxic polybrominated dioxins.
SAA Storage Limit 55 Gallons (or 1 qt acute)Environmental Health & Safety (EHS) pickup is legally required within 3 days of reaching this volume threshold.
Glassware Decontamination & Waste Segregation Protocol

The most common point of failure in chemical disposal is the improper rinsing of contaminated reaction vessels. Because 6-Bromo-4-methyl-2,3-dihydro-1H-indene is highly lipophilic, standard aqueous washing protocols will fail, leading to cross-contamination of laboratory sinks and drainage systems.

Execute the following self-validating protocol for post-reaction cleanup:

Step 1: Primary Organic Rinsing

  • Action: In a certified fume hood, rinse all reaction flasks, spatulas, and magnetic stir bars that contacted the compound with a minimal volume of a compatible, volatile organic solvent (e.g., Dichloromethane or Acetone).

  • Causality: The non-polar nature of the brominated indane requires an organic solvent to break the hydrophobic interactions binding the compound to the glassware.

  • Verification Check: The rinsate should be completely transparent with no visible particulates remaining on the glass surface.

Step 2: Waste Consolidation & Segregation

  • Action: Transfer the organic rinsate directly into a chemically compatible (HDPE or glass) waste carboy explicitly designated for Halogenated Organic Waste .

  • Causality: Halogenated solvents require specialized, high-temperature incineration. Mixing this rinsate with non-halogenated waste streams drastically increases institutional disposal costs and creates explosive incompatibilities.

Step 3: Aqueous Phase Separation (Post-Workup)

  • Action: If your synthetic step involved an aqueous extraction, use a separatory funnel to isolate the organic layer completely. The remaining aqueous layer must be collected in a separate container labeled "Aqueous Waste with Trace Halogens."

  • Causality: Introducing bulk water into a halogenated organic waste container disrupts the thermodynamics of the incineration process, lowering the combustion temperature and risking incomplete destruction of the compound.

  • Verification Check: Visually inspect the halogenated organic waste container to ensure no biphasic separation (water pooling at the bottom or top) is occurring.

Step 4: Regulatory Labeling

  • Action: Immediately update the hazardous waste tag attached to the container. Explicitly list "6-Bromo-4-methyl-2,3-dihydro-1H-indene" and the rinsing solvent used.

  • Causality: Under the , accurate manifesting is legally required to ensure EHS personnel and downstream waste management facilities know exactly what chemical species they are handling.

Waste Routing & Incineration Logic

The ultimate goal of this disposal workflow is to route the compound to a facility capable of high-temperature incineration. If brominated aromatics are incinerated at standard temperatures, incomplete combustion leads to the generation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)—pollutants that are highly toxic and environmentally persistent.

G Start Waste Generation: 6-Bromo-4-methyl-2,3-dihydro-1H-indene Decision Is the waste mixed with aqueous solvents? Start->Decision Aqueous Separate Aqueous Phase (Treat as Halogenated Aqueous) Decision->Aqueous Yes Organic Halogenated Organic Waste Container (HDPE/Glass) Decision->Organic No Aqueous->Organic Organic Phase SAA Satellite Accumulation Area (Secondary Containment) Organic->SAA EHS EHS Pickup & Manifesting SAA->EHS Incineration High-Temp Incineration (>1100°C) EHS->Incineration

Halogenated waste segregation and disposal workflow for brominated indanes.

Acute Spill Response Protocol

In the event of an accidental spill of 6-Bromo-4-methyl-2,3-dihydro-1H-indene (either as a neat solid/liquid or in solution), immediate containment is required to prevent aerosolization or environmental release. Follow the for halogenated spills:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Neutralize / Absorb:

    • For solutions: Apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill pad) starting from the perimeter of the spill and working inward. Do NOT use combustible materials like paper towels for large solvent spills.

    • For neat solids: Gently sweep the material using a static-free brush into a chemically compatible dustpan, avoiding the generation of airborne dust.

  • Containment: Transfer the absorbed mass into a heavy-duty hazardous waste bag or a wide-mouth HDPE jar.

  • Surface Decontamination: Wipe the spill surface with a cloth dampened with a minimal amount of acetone to lift any remaining lipophilic residue, then place the cloth into the same waste container.

  • Manifesting: Seal the container, label it as "Spill Cleanup: Halogenated Organic Waste (6-Bromo-4-methyl-2,3-dihydro-1H-indene)", and transfer it to your Satellite Accumulation Area for EHS pickup.

References
  • Hazardous Waste (RCRA) United States Environmental Protection Agency (EPA) [Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories Occupational Safety and Health Administration (OSHA) [Link]

  • Chemical Safety in the Laboratory American Chemical Society (ACS)[Link]

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